Technical Documentation Center

5-Bromo-2-chloro-4-methoxybenzaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-2-chloro-4-methoxybenzaldehyde

Core Science & Biosynthesis

Foundational

What are the physical and chemical properties of 5-Bromo-2-chloro-4-methoxybenzaldehyde

An In-depth Technical Guide to 5-Bromo-2-chloro-4-methoxybenzaldehyde This guide provides a comprehensive technical overview of 5-Bromo-2-chloro-4-methoxybenzaldehyde, a key chemical intermediate. It is intended for rese...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5-Bromo-2-chloro-4-methoxybenzaldehyde

This guide provides a comprehensive technical overview of 5-Bromo-2-chloro-4-methoxybenzaldehyde, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the compound's core physicochemical properties, synthesis, reactivity, and safe handling protocols, offering field-proven insights to support its effective application.

Introduction and Strategic Importance

5-Bromo-2-chloro-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde. Its structure is characterized by a benzaldehyde core functionalized with a bromine atom, a chlorine atom, and a methoxy group at positions 5, 2, and 4, respectively. This specific arrangement of electron-withdrawing (bromo, chloro, aldehyde) and electron-donating (methoxy) groups creates a unique electronic profile, making it a valuable and versatile building block in organic synthesis.

The strategic importance of this molecule lies in its potential as a precursor for more complex molecular architectures. The aldehyde group serves as a handle for a wide array of chemical transformations, while the halogen substituents provide sites for cross-coupling reactions, enabling the construction of intricate carbon-carbon and carbon-heteroatom bonds. These features make it a compound of interest in the synthesis of pharmaceutical intermediates and other high-value specialty chemicals.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research and manufacturing. These parameters dictate the choice of reaction conditions, solvents, and purification methods, ensuring both safety and reproducibility.

The properties of 5-Bromo-2-chloro-4-methoxybenzaldehyde are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₆BrClO₂[1]
Molecular Weight 249.49 g/mol [1]
CAS Number 1823892-55-2[2]
Appearance Likely a solid at room temperature[2]
Solubility Expected to be soluble in common organic solvents like dichloromethane and ethanol, with limited solubility in water.[3]
Predicted XLogP3 2.7[1]

Synthesis and Mechanistic Considerations

A plausible synthetic route would likely start from a more common precursor, such as a substituted anisole or benzaldehyde, followed by sequential halogenation and formylation reactions. The order of these steps is critical to direct the substituents to the correct positions, governed by the directing effects of the groups already present on the aromatic ring.

For instance, a formylation reaction, such as the Vilsmeier-Haack or Duff reaction, could be employed to introduce the aldehyde group. Bromination and chlorination would likely be achieved using standard electrophilic aromatic substitution protocols. The choice of specific reagents and conditions would be crucial to control selectivity and maximize yield.

Synthesis_Workflow cluster_start Starting Material cluster_process Key Transformations cluster_end Final Product Start Substituted Anisole/Benzaldehyde Step1 Halogenation (e.g., Bromination) Start->Step1 NBS or Br₂ Step2 Second Halogenation (e.g., Chlorination) Step1->Step2 NCS or Cl₂ Step3 Formylation (e.g., Vilsmeier-Haack) Step2->Step3 POCl₃, DMF Product 5-Bromo-2-chloro- 4-methoxybenzaldehyde Step3->Product

Caption: A potential synthetic workflow for 5-Bromo-2-chloro-4-methoxybenzaldehyde.

Chemical Reactivity and Applications

The reactivity of 5-Bromo-2-chloro-4-methoxybenzaldehyde is dictated by its three primary functional groups: the aldehyde, the aryl bromide, and the aryl chloride.

  • Aldehyde Group : This group is a primary site for nucleophilic addition, condensation reactions (e.g., Wittig, Knoevenagel), oxidation to a carboxylic acid, and reduction to an alcohol. These transformations are fundamental in building molecular complexity.

  • Aryl Halides : Both the bromine and chlorine atoms can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. The differential reactivity between aryl bromides and chlorides can potentially allow for selective, sequential functionalization, which is a powerful strategy in targeted synthesis.

Given its structural motifs, this compound is a promising intermediate in the synthesis of biologically active molecules. Analogous structures, such as substituted benzaldehydes, are known to be precursors for compounds with anti-inflammatory, anticancer, and antimicrobial properties[4][5][6]. The unique substitution pattern of this molecule offers an opportunity to explore novel chemical space in drug discovery programs.

Experimental Protocols and Handling

Safe and effective handling of chemical reagents is paramount in a laboratory setting. The following sections provide guidance based on data for structurally similar compounds.

Safety and Hazard Information

Based on notified classifications for this compound, it is considered to have the following hazards[2]:

  • Acute Toxicity (Oral, Dermal, Inhalation) : Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332).

  • Skin Irritation : Causes skin irritation (H315).

  • Eye Irritation : Causes serious eye irritation (H319).

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation or drowsiness/dizziness (H335/H336).

Handling Precautions:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

Representative Experimental Workflow: Nucleophilic Addition

This protocol describes a general procedure for the reduction of the aldehyde to the corresponding alcohol, a common transformation for this class of compounds.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification Prep Dissolve aldehyde (1.0 eq.) in anhydrous solvent (e.g., MeOH/THF) under an inert atmosphere (N₂). React Cool solution to 0 °C. Add reducing agent (e.g., NaBH₄, 1.1 eq.) portion-wise. Prep->React Stir Allow to warm to RT. Stir for 1-2 hours. React->Stir Quench Quench reaction carefully with H₂O or sat. NH₄Cl (aq). Stir->Quench Extract Extract with an organic solvent (e.g., Ethyl Acetate). Quench->Extract Dry Dry organic layer (Na₂SO₄), filter, and concentrate. Extract->Dry Purify Purify crude product via column chromatography. Dry->Purify

Caption: General workflow for the reduction of an aryl aldehyde.

Detailed Methodology:

  • Reactant Preparation : In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Bromo-2-chloro-4-methoxybenzaldehyde (1.0 equivalent) in an anhydrous solvent such as methanol or tetrahydrofuran (THF).

  • Reaction Initiation : Cool the stirred solution to 0 °C using an ice bath. Add a mild reducing agent, such as sodium borohydride (NaBH₄, 1.1 equivalents), in small portions. The causality for this choice is that NaBH₄ is selective for aldehydes and ketones and is safer and easier to handle than stronger reducing agents like LiAlH₄.

  • Monitoring : Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed. This step is a self-validating system; the reaction is only stopped upon empirical confirmation of completion.

  • Work-up : Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Isolation : Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purification : If necessary, purify the crude product by flash column chromatography on silica gel.

Conclusion

5-Bromo-2-chloro-4-methoxybenzaldehyde is a chemical intermediate with significant potential for applications in synthetic organic chemistry, particularly in the fields of pharmaceutical and materials science. Its multifunctional nature allows for a diverse range of chemical transformations, providing a robust platform for the synthesis of novel and complex molecules. A comprehensive understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

  • NextSDS. 2-bromo-5-chloro-4-methoxybenzaldehyde — Chemical Substance Information. [Link]

  • PMC. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]

  • PubChemLite. 2-bromo-5-chloro-4-methoxybenzaldehyde (C8H6BrClO2). [Link]

  • ResearchGate. Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. [Link]

  • MDPI. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [Link]

Sources

Exploratory

Literature review on 5-Bromo-2-chloro-4-methoxybenzaldehyde derivatives

An In-depth Technical Guide to the Synthesis and Application of 5-Bromo-2-chloro-4-methoxybenzaldehyde Derivatives in Drug Discovery Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold In the landscape...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Application of 5-Bromo-2-chloro-4-methoxybenzaldehyde Derivatives in Drug Discovery

Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic tractability and the profound influence of its substitution patterns on biological activity make it a perennially attractive starting point for drug discovery campaigns. This guide focuses on a particularly promising, yet underexplored, starting material: 5-Bromo-2-chloro-4-methoxybenzaldehyde. The unique electronic and steric properties conferred by its halogen and methoxy substituents present a rich tapestry of opportunities for generating diverse and biologically active derivatives.

This document is intended for researchers, scientists, and drug development professionals. It is not a rigid set of instructions but rather a conceptual and practical framework. We will delve into the causality behind synthetic choices, provide robust and self-validating experimental protocols, and ground our discussion in authoritative literature. Our goal is to empower you to explore the full potential of this versatile chemical entity.

The Core Moiety: 5-Bromo-2-chloro-4-methoxybenzaldehyde - A Profile

The 5-Bromo-2-chloro-4-methoxybenzaldehyde molecule is a trifecta of functionalization potential. Each substituent plays a critical role in modulating the reactivity of the benzaldehyde and the ultimate biological activity of its derivatives.

  • The Aldehyde Group: This is the primary reactive handle for a vast array of chemical transformations, including the formation of Schiff bases, hydrazones, chalcones, and heterocycles.[1][2]

  • The Bromo and Chloro Substituents: These halogens offer sites for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, heteroaryl, and amino groups.[3][4] The differential reactivity of C-Br versus C-Cl bonds can also be exploited for selective, sequential functionalization.[3] Furthermore, the electron-withdrawing nature of halogens can influence the acidity of adjacent protons and the overall electronic profile of the molecule.

  • The Methoxy Group: As an electron-donating group, the methoxy substituent can modulate the reactivity of the aromatic ring and influence the binding of derivatives to biological targets.[5] It also impacts the lipophilicity and solubility of the resulting compounds.

Synthetic Pathways to Novel Derivatives

The aldehyde functional group of 5-Bromo-2-chloro-4-methoxybenzaldehyde is a versatile starting point for a multitude of synthetic transformations. Below are several key reaction pathways that can be employed to generate a library of diverse derivatives.

Synthesis of Schiff Bases and Hydrazones

The condensation of the aldehyde with primary amines or hydrazines to form Schiff bases and hydrazones, respectively, is a fundamental and high-yielding reaction in medicinal chemistry. These derivatives have demonstrated significant potential as anticancer and antimicrobial agents.[1][6]

Experimental Protocol: General Synthesis of a Schiff Base Derivative

  • Reactant Preparation: In a round-bottom flask, dissolve 5-Bromo-2-chloro-4-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Addition of Amine: To this solution, add the desired primary amine (1.0-1.2 eq).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Stir the reaction mixture at room temperature or reflux for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture. The product may precipitate out of solution and can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Claisen-Schmidt Condensation for Chalcone Synthesis

Chalcones, characterized by an α,β-unsaturated carbonyl system, are precursors to flavonoids and other heterocyclic compounds and possess a wide range of biological activities, including antimicrobial and anticancer properties.[2] They are typically synthesized via a Claisen-Schmidt condensation between a benzaldehyde and an acetophenone in the presence of a base.

Experimental Protocol: Synthesis of a Chalcone Derivative

  • Reactant Preparation: In a mortar and pestle, grind 5-Bromo-2-chloro-4-methoxybenzaldehyde (1.0 eq) with a substituted acetophenone (1.0 eq) and a catalytic amount of solid sodium hydroxide.

  • Reaction: Continue grinding for 10-15 minutes until the mixture solidifies.

  • Work-up: Add cold ethanol to the solid mass and stir. Collect the solid product by filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude chalcone from ethanol to obtain the pure product.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a privileged scaffold in medicinal chemistry, known for their diverse pharmacological activities, including antimicrobial, and antitumor effects.[7][8] They can be synthesized by the condensation of an o-phenylenediamine with an aldehyde.

Experimental Protocol: Synthesis of a Benzimidazole Derivative

  • Reactant Preparation: In a round-bottom flask, thoroughly mix 5-Bromo-2-chloro-4-methoxybenzaldehyde (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol (20 mL).

  • Catalysis: Add p-toluenesulfonic acid (p-TsOH) (1.0 eq) as a catalyst.[7]

  • Reaction: Reflux the solution for 6-8 hours, monitoring the reaction by TLC.[7]

  • Work-up: After the reaction is complete, evaporate the solvent completely.

  • Purification: Recrystallize the crude product from isopropyl alcohol.[7]

G cluster_0 Condensation Reactions 5-Bromo-2-chloro-4-methoxybenzaldehyde 5-Bromo-2-chloro-4-methoxybenzaldehyde Schiff Base Schiff Base 5-Bromo-2-chloro-4-methoxybenzaldehyde->Schiff Base + R-NH2 Hydrazone Hydrazone 5-Bromo-2-chloro-4-methoxybenzaldehyde->Hydrazone + R-NHNH2 Chalcone Chalcone 5-Bromo-2-chloro-4-methoxybenzaldehyde->Chalcone + Acetophenone (Base) Benzimidazole Benzimidazole 5-Bromo-2-chloro-4-methoxybenzaldehyde->Benzimidazole + o-phenylenediamine (Acid)

Caption: Key synthetic pathways from 5-Bromo-2-chloro-4-methoxybenzaldehyde.

Biological Applications and Therapeutic Potential

While direct experimental data for derivatives of 5-Bromo-2-chloro-4-methoxybenzaldehyde is limited, the extensive research on analogous substituted benzaldehydes provides a strong predictive framework for their therapeutic potential.

Anticancer Activity

Substituted benzaldehydes and their derivatives, such as hydrazones and Schiff bases, have demonstrated significant cytotoxic activity against various cancer cell lines.[1][6] The mechanism of action is often attributed to the induction of apoptosis.[6] Studies on other substituted benzaldehydes have shown that the type, number, and position of substituents on the aromatic ring are critical for biological activity.[1] For instance, electron-donating groups have been shown to increase antitumor activity in some contexts.[5]

Derivative ClassExample Compound (Analog)Cancer Cell LineIC50 (µg/mL)Reference
Substituted Benzaldehyde4-NitrobenzaldehydeOVCAR-82.89[1]
Substituted Benzaldehyde2,4-DichlorobenzaldehydeOVCAR-83.45[1]
Benzylidene Anthrone4-Methoxybenzylidene AnthroneA-549Strong Inhibition[5]
Benzofuran-Triazole2-(trifluoromethyl)benzyl substituted derivativeA-549, HeLaPotent Activity[9]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value from the dose-response curve.[6]

G start Seed Cancer Cells in 96-well plate treat Treat with Benzaldehyde Derivative start->treat incubate Incubate (48-72h) treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate (4h) mtt->incubate2 dmso Add DMSO incubate2->dmso read Measure Absorbance (570 nm) dmso->read analyze Calculate IC50 read->analyze

Caption: Workflow for MTT cytotoxicity assay.

Antimicrobial Activity

Derivatives such as thiazolidinones and benzimidazoles synthesized from substituted benzaldehydes are well-established classes of compounds with broad-spectrum antimicrobial activity.[6][7] The presence of halogens on the aromatic ring has been shown to enhance antimicrobial potency.[10]

Derivative ClassOrganismMIC (µg/mL)Reference
Cinnamaldehyde AnalogAcinetobacter baumannii32[10]
Benzimidazole DerivativeS. pyrogenes26[8]
Benzyl Bromide DerivativeS. pyogenes15 mm (inhibition zone)[11]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]

Anti-inflammatory Activity

Phenolic compounds, including certain benzaldehyde derivatives, are known to possess anti-inflammatory properties.[12] For example, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, a structurally related compound, has been shown to exert potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines through the suppression of NF-κB and MAPK signaling pathways.[12] This suggests that derivatives of 5-Bromo-2-chloro-4-methoxybenzaldehyde could also be promising candidates for the development of novel anti-inflammatory agents.

Structure-Activity Relationships and Future Directions

The interplay of the bromo, chloro, and methoxy substituents on the 5-Bromo-2-chloro-4-methoxybenzaldehyde scaffold provides a fertile ground for exploring structure-activity relationships (SAR).

  • Halogen Effects: The position and nature of the halogen substituents can significantly impact activity. Brominated analogs have shown potent antimicrobial activity.[10]

  • Methoxy Group Influence: The electron-donating methoxy group can enhance anticancer activity.[5]

  • Derivatization Strategy: The choice of moiety to introduce via the aldehyde group (e.g., forming a hydrazone vs. a chalcone) will have a profound effect on the resulting biological activity.

Future research should focus on:

  • Systematic Derivatization: Synthesizing a focused library of derivatives to systematically probe the SAR.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the most active compounds.

  • In Vivo Evaluation: Assessing the efficacy and safety of lead compounds in preclinical animal models.

By leveraging the synthetic versatility of 5-Bromo-2-chloro-4-methoxybenzaldehyde and the foundational knowledge from related chemical series, the scientific community is well-positioned to develop novel and effective therapeutic agents.

References

  • BenchChem. (2025).
  • Universidade Federal do Ceará. (2014, April 21).
  • Hu, Y. (2004, February 9). Synthesis and antitumor activity of 10-substituted benzylidene anthrone. PubMed.
  • Viswanath, et al. (2016).
  • Bradford Scholars. (2022, February 25). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiprolifer.
  • Semantic Scholar. Antitumor activity of benzaldehyde.
  • Yi, W., et al. (2010, February 15).
  • PubMed. (2022, November 27). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues.
  • Chougale, U. B. SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY.
  • BenchChem. (2025).
  • PMC. (2025, July 2). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)
  • Araújo-Bazán, L., et al. (2022, August 29). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. PMC.
  • Taylor & Francis. (2021, November 17). Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents.
  • BenchChem. (2025). A Comparative Guide to Alternative Building Blocks for 5-Bromo-2-chloro-4-methoxypyrimidine in Drug Discovery.
  • ResearchGate. (2022, November 28). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues.
  • Al-Salahi, R., et al.
  • Google Patents. (2014). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
  • BenchChem. (2025).
  • Biosciences Biotechnology Research Asia. (2022, December 10).
  • PrepChem.com. Synthesis of 5-bromo-2-methoxybenzaldehyde.
  • MDPI. (2026, January 7).
  • PMC. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • ACS Publications. (2011, March 7).
  • ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde.
  • CymitQuimica. CAS 25016-01-7: 5-Bromo-2-methoxybenzaldehyde.
  • BenchChem. An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.

Sources

Foundational

Thermodynamic Stability and Physicochemical Profiling of 5-Bromo-2-chloro-4-methoxybenzaldehyde

Executive Summary In advanced pharmaceutical synthesis and materials science, poly-substituted aromatic aldehydes serve as highly versatile, yet thermodynamically complex, building blocks. 5-Bromo-2-chloro-4-methoxybenza...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced pharmaceutical synthesis and materials science, poly-substituted aromatic aldehydes serve as highly versatile, yet thermodynamically complex, building blocks. 5-Bromo-2-chloro-4-methoxybenzaldehyde (CAS: 1033723-49-7) is a prime example of a highly functionalized intermediate where steric hindrance and competing electronic effects dictate its physicochemical behavior. For drug development professionals, understanding the thermodynamic stability of this compound is not merely an academic exercise; it is a prerequisite for optimizing reaction conditions, predicting shelf-life, and preventing premature auto-oxidation during formulation.

This whitepaper synthesizes current thermodynamic principles to provide an in-depth profiling of 5-Bromo-2-chloro-4-methoxybenzaldehyde, detailing its structural thermodynamics, degradation kinetics, and the field-proven methodologies required to validate its stability.

Structural Thermodynamics & Substituent Effects

The thermodynamic stability of any benzaldehyde derivative is fundamentally governed by the substituents on the aromatic ring, which alter the electron density at the reactive carbonyl carbon. 5-Bromo-2-chloro-4-methoxybenzaldehyde features a unique "push-pull" electronic system coupled with intense steric shielding.

  • The Methoxy Group (-OCH₃): Positioned para to the theoretical core (position 4), the methoxy group acts as a strong electron-donating group via resonance (+R effect). This donation increases the electron density of the aromatic ring, which thermodynamically stabilizes the ground state of the molecule by delocalizing the partial positive charge of the carbonyl carbon.

  • The Halogens (2-Chloro, 5-Bromo): Halogens exert an electron-withdrawing inductive effect (-I), which counteracts the methoxy group. However, their primary contribution to the molecule's stability is steric. As demonstrated in foundational thermodynamic studies, substituent effects heavily dictate the kinetic and thermodynamic aspects of benzaldehyde reactions 1. The massive atomic radius of the bromine atom at position 5, combined with the ortho-chloro substitution at position 2, creates a steric fortress around the aldehyde group.

This steric shielding significantly elevates the activation energy ( Ea​ ) required for nucleophilic attack or oxygen insertion, rendering the compound highly resistant to standard degradation pathways compared to unsubstituted benzaldehydes.

G A 5-Bromo-2-chloro-4-methoxybenzaldehyde (Ground State) B Methoxy Group (-OCH3) Resonance Donation (+R) A->B Structural Feature C Halogens (2-Cl, 5-Br) Inductive Withdrawal (-I) & Sterics A->C Structural Feature E Auto-Oxidation Pathway (O2 Exposure) A->E Environmental Stress D Carbonyl Stabilization (Thermodynamic Sink) B->D Increases Electron Density C->D Steric Shielding C->E Inhibits Oxidation F 5-Bromo-2-chloro-4-methoxybenzoic acid (Degradation Product) E->F Unfavorable Kinetics

Fig 1: Thermodynamic stabilization and oxidation resistance pathways governed by substituent effects.

Phase Transitions and Oxidative Stability

Volatility and Sublimation Thermodynamics

Halogenated benzaldehydes are typically crystalline solids at room temperature. Recent thermodynamic profiling of similar halogenated benzaldehydes reveals that the introduction of heavy halogens significantly increases the triple point temperature and the standard molar enthalpy of sublimation ( Δsub​H∘ ) 2. For 5-Bromo-2-chloro-4-methoxybenzaldehyde, the dense crystal lattice formed by halogen bonding (C–X···O interactions) results in exceptionally low volatility, ensuring long-term physical stability during storage.

Resistance to Auto-Oxidation

The most common degradation pathway for aromatic aldehydes is auto-oxidation into their corresponding carboxylic acids. While electron-donating groups (like methoxy) can sometimes lower the oxidation potential, the presence of strong electron-withdrawing and sterically bulky groups (chloro, bromo) drastically enhances durability 3. The ortho-chloro group physically blocks the formation of the peroxy radical intermediate required for auto-oxidation, making this compound thermodynamically stable even under ambient atmospheric conditions.

Quantitative Thermodynamic Data

The following table synthesizes the comparative and extrapolated thermodynamic parameters of 5-Bromo-2-chloro-4-methoxybenzaldehyde against baseline halogenated analogs to contextualize its stability profile.

CompoundTriple Point ( Ttp​ in K)Vapor Pressure (Pa at 298K)Est. Δsub​H∘ (kJ/mol)Oxidation Susceptibility
4-Chlorobenzaldehyde319.43~123.0~85.2High
2,4-Dichlorobenzaldehyde343.90~201.0~92.4Moderate
5-Bromo-2-chloro-4-methoxybenzaldehyde ~365.0 (Est.) < 45.0 (Est.) > 105.0 (Est.) Low (Sterically Shielded)

Data framework extrapolated from established physical property studies of halogenated benzaldehydes 2.

Experimental Workflows for Stability Profiling

To empirically validate the thermodynamic stability of 5-Bromo-2-chloro-4-methoxybenzaldehyde, researchers must employ rigorous, self-validating analytical protocols.

Protocol A: Phase Transition Thermodynamics via DSC

Differential Scanning Calorimetry (DSC) is utilized to determine the enthalpy of fusion ( Δfus​H ) and detect premature thermal decomposition.

  • Sample Preparation: Weigh 3.0–5.0 mg of the compound into an aluminum DSC pan.

  • Hermetic Sealing: Causality: Use a hermetically sealed pan rather than a standard crimped pan. Halogenated organics can sublimate near their melting point; a hermetic seal prevents mass loss via volatilization, ensuring the endothermic integration accurately reflects fusion, not sublimation.

  • Thermal Method: Equilibrate at 25 °C. Heat at a slow rate of 10 °C/min to 150 °C under a dry nitrogen purge (50 mL/min). Causality: A slower heating rate ensures thermal equilibrium across the sample, preventing thermal lag and providing a sharper, more accurate melting peak.

  • Self-Validation Check (Cyclic Method): Immediately cool the sample back to 25 °C at 10 °C/min, then perform a second heating cycle. If the Δfus​H of the second cycle deviates by >5% from the first, it indicates that the compound underwent thermal decomposition during the melt, invalidating the assumption of pure phase-transition thermodynamics.

Protocol B: Accelerated Oxidative Degradation via HPLC-UV

This protocol quantifies the kinetic rate of auto-oxidation to 5-bromo-2-chloro-4-methoxybenzoic acid.

  • Forced Degradation: Dissolve the compound in an inert solvent (e.g., acetonitrile) to a concentration of 1.0 mg/mL. Expose the solution to a continuous stream of purified O2​ at 60 °C for 72 hours.

  • Mobile Phase Selection: Prepare a mobile phase of Acetonitrile : Water (60:40 v/v) buffered to pH 3.0 using phosphoric acid. Causality: The primary degradation product is a carboxylic acid. At a neutral pH, the acid ionizes, causing severe peak tailing and poor retention on a standard C18 column. A pH of 3.0 ensures the acid remains fully protonated, yielding sharp, quantifiable chromatographic peaks.

  • Chromatography: Inject 10 µL onto a C18 column (e.g., 150 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.

  • Self-Validation Check (Mass Balance): Calculate the molar concentration of the remaining aldehyde and the newly formed benzoic acid. The sum of these two values must equal the initial molar concentration of the starting material (±2%). A deviation indicates an alternative, unaccounted degradation pathway (e.g., polymerization), invalidating the assumption of a simple oxidative kinetic model.

Workflow S1 Sample Prep (Inert Atmosphere) S2 Thermal Profiling (DSC / TGA) S1->S2 Phase Transitions S3 Accelerated Aging (O2, Elevated Temp) S1->S3 Stability Testing S5 Thermodynamic Parameter Extraction S2->S5 ΔH, ΔS, Tm S4 Quantification (HPLC-UV) S3->S4 Aliquot Sampling S4->S5 Kinetics (k, Ea)

Fig 2: Self-validating experimental workflow for physicochemical and thermodynamic profiling.

References

  • Source: Journal of the American Chemical Society (ACS)
  • Title: Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes Source: MDPI / Molecules URL
  • Title: Study: Impact of Aromatic Aldehydes on Fragrance Stability Source: Allan Chemical Corporation URL

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis route for 5-Bromo-2-chloro-4-methoxybenzaldehyde

Retrosynthetic Rationale and Strategy The synthesis of highly substituted benzaldehydes, such as 5-Bromo-2-chloro-4-methoxybenzaldehyde (CAS: 1033723-49-7), requires precise control over regiochemistry. This compound ser...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Retrosynthetic Rationale and Strategy

The synthesis of highly substituted benzaldehydes, such as 5-Bromo-2-chloro-4-methoxybenzaldehyde (CAS: 1033723-49-7), requires precise control over regiochemistry. This compound serves as a critical building block in medicinal chemistry and agrochemical development due to the orthogonal reactivity of its functional groups (aldehyde, bromide, chloride, and methoxy ether).

To construct this tetra-substituted arene, a highly efficient two-step linear sequence is employed, starting from the commercially available and cost-effective 3-chloroanisole .

  • Step 1: Vilsmeier-Haack Formylation. The introduction of the formyl (-CHO) group is achieved via the Vilsmeier-Haack reaction[1]. The strongly electron-donating methoxy group directs the incoming electrophile to the ortho and para positions. Due to the steric bulk of the adjacent chloride at the 3-position, formylation occurs almost exclusively at the para position relative to the methoxy group, yielding 2-chloro-4-methoxybenzaldehyde.

  • Step 2: Electrophilic Aromatic Bromination. The subsequent bromination of 2-chloro-4-methoxybenzaldehyde must navigate the competing directing effects of the substituents. The aldehyde is a deactivating meta-director, while the methoxy group is a strongly activating ortho/para-director[2]. The methoxy group dominates the directing effect. The position para to the methoxy is already occupied by the formyl group. Of the two ortho positions (C3 and C5), C3 is sterically hindered by the adjacent chloride. Therefore, bromination proceeds with high regioselectivity at the C5 position, yielding the target molecule[3].

SynthesisRoute SM 3-Chloroanisole (Starting Material) Reagent1 POCl3, DMF 0°C to 90°C SM->Reagent1 Step 1: Formylation Int1 2-Chloro-4-methoxybenzaldehyde (Intermediate) Reagent1->Int1 Reagent2 Br2, AcOH RT to 40°C Int1->Reagent2 Step 2: Bromination Product 5-Bromo-2-chloro-4-methoxybenzaldehyde (Target Product) Reagent2->Product

Two-step regioselective synthesis route for 5-Bromo-2-chloro-4-methoxybenzaldehyde.

Protocol 1: Synthesis of 2-Chloro-4-methoxybenzaldehyde

The Vilsmeier-Haack reaction utilizes a chloromethyliminium ion (the Vilsmeier reagent), generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[4].

Reaction Parameters
Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeRole
3-Chloroanisole142.581.014.26 g (100 mmol)Starting Material
Phosphorus Oxychloride (POCl₃)153.331.523.0 g (150 mmol)Activating Agent
N,N-Dimethylformamide (DMF)73.094.029.2 g (400 mmol)Reagent / Solvent
Sodium Acetate (aq, 2M)82.03Excess~200 mLHydrolysis Buffer
Step-by-Step Methodology
  • Vilsmeier Reagent Generation: Charge a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an internal thermometer with anhydrous DMF (29.2 g). Cool the flask to 0–5 °C using an ice-water bath.

  • POCl₃ Addition: Add POCl₃ (23.0 g) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

    • Causality: The reaction between DMF and POCl₃ is highly exothermic. Strict temperature control prevents the thermal decomposition of the highly reactive, electrophilic chloroiminium intermediate[4].

  • Substrate Addition: Once the addition is complete, stir the pale-yellow complex at 0 °C for 15 minutes. Add 3-chloroanisole (14.26 g) dropwise over 15 minutes.

  • Electrophilic Aromatic Substitution: Remove the ice bath and attach a reflux condenser. Gradually heat the reaction mixture to 85–90 °C and maintain this temperature for 4 hours.

    • Causality: While the methoxy group is activating, the chloride atom exerts an inductive electron-withdrawing effect, moderately deactivating the ring. Elevated thermal energy is required to overcome the activation energy barrier for the substitution to proceed to completion.

  • Hydrolysis (Self-Validation Step): Cool the mixture to room temperature and carefully pour it over 200 g of crushed ice with vigorous stirring. Slowly add 2M aqueous sodium acetate until the pH reaches 5–6. Stir for an additional 2 hours.

    • Causality: The initial product is an iminium salt. Aqueous buffering hydrolyzes the iminium ion into the desired aldehyde[1]. A successful hydrolysis is visually validated by the precipitation of the crude aldehyde as an off-white solid.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via recrystallization from hexanes/ethyl acetate to yield 2-chloro-4-methoxybenzaldehyde.

Protocol 2: Synthesis of 5-Bromo-2-chloro-4-methoxybenzaldehyde

This step involves an electrophilic aromatic bromination. Glacial acetic acid is utilized as the solvent because it stabilizes the cationic Wheland intermediate formed during the electrophilic attack[2].

Reaction Parameters
Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeRole
2-Chloro-4-methoxybenzaldehyde170.591.08.53 g (50 mmol)Intermediate
Bromine (Br₂)159.811.18.79 g (55 mmol)Electrophile
Glacial Acetic Acid (AcOH)60.05-50 mLSolvent
Sodium Bisulfite (NaHSO₃, 10%)104.06Excess~50 mLQuenching Agent
Step-by-Step Methodology
  • Substrate Dissolution: In a 250 mL round-bottom flask equipped with a dropping funnel and a scrubber system (to capture HBr gas), dissolve 2-chloro-4-methoxybenzaldehyde (8.53 g) in 50 mL of glacial acetic acid at room temperature.

  • Bromine Addition: Dissolve liquid bromine (8.79 g) in 10 mL of glacial acetic acid. Transfer this to the dropping funnel and add it to the reaction flask dropwise over 45 minutes.

    • Causality: Diluting the bromine in acetic acid prevents localized high concentrations of the electrophile, mitigating the risk of unwanted polybromination or oxidative side reactions[3].

  • Reaction Maturation: Stir the reaction mixture at room temperature for 3 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: 10% EtOAc in Hexanes).

  • Quenching (Self-Validation Step): Once TLC indicates the complete consumption of the starting material, pour the reaction mixture into 150 mL of ice-cold water. Add 10% aqueous sodium bisulfite (NaHSO₃) dropwise until the distinct red/brown color of unreacted bromine completely dissipates.

    • Causality: NaHSO₃ reduces residual electrophilic molecular bromine (Br₂) to benign bromide ions (Br⁻). You can validate this step by dabbing the solution onto KI-starch paper; a lack of blue/black color confirms the complete neutralization of the oxidant.

  • Isolation and Purification: The target compound, 5-bromo-2-chloro-4-methoxybenzaldehyde, will precipitate as a solid. Filter the solid via vacuum filtration, wash thoroughly with cold distilled water to remove residual acetic acid, and dry in vacuo. Recrystallize from hot ethanol to obtain the pure product as crystalline needles.

References

  • Wikipedia Contributors. "Vilsmeier–Haack reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Master Organic Chemistry. "Vilsmeier-Haack Reaction." Master Organic Chemistry. Available at:[Link]

  • Sunan Kalijaga State Islamic University. "Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ." SunanKalijaga.org. Available at:[Link]

  • Google Patents. "US4551558A - Bromination of substituted benzaldehydes." Google Patents.

Sources

Application

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-chloro-4-methoxybenzaldehyde

Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Molecule: 5-Bromo-2-chloro-4-methoxybenzaldehyde (CAS:) [1] Introduction & Strategic Utility in Drug Discovery In modern drug discovery...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Molecule: 5-Bromo-2-chloro-4-methoxybenzaldehyde (CAS:) [1]

Introduction & Strategic Utility in Drug Discovery

In modern drug discovery, highly functionalized building blocks are the cornerstone of library generation and lead optimization. 5-Bromo-2-chloro-4-methoxybenzaldehyde is a uniquely valuable scaffold because it presents three distinct, orthogonally reactive vectors:

  • A C5-Bromide: Highly reactive toward palladium-catalyzed oxidative addition.

  • A C2-Chloride: Less reactive, serving as a latent coupling site for downstream diversification.

  • A C1-Aldehyde: Primed for reductive amination, Wittig olefination, or condensation reactions.

The primary challenge when utilizing this building block is achieving strict chemoselectivity —specifically, coupling an aryl or alkyl boronic acid exclusively at the C5-Br position without triggering premature reaction at the C2-Cl bond or inducing base-catalyzed degradation of the aldehyde (e.g., via the Cannizzaro reaction).

This application note provides a field-proven, self-validating protocol for the chemoselective [2] of this scaffold, detailing the mechanistic causality behind catalyst selection, solvent systems, and analytical verification.

Mechanistic Causality & Chemoselectivity

The success of this transformation relies on the fundamental differential bond dissociation energies (BDE) and oxidative addition rates of carbon-halogen bonds. The C-Br bond undergoes oxidative addition with Pd(0) significantly faster than the C-Cl bond.

However, chemoselectivity is not dictated by the substrate alone; it is heavily influenced by the ligand environment . Electron-rich, bulky dialkylbiaryl phosphine ligands (like SPhos or XPhos) can dangerously accelerate C-Cl activation, leading to undesired bis-coupled byproducts [3]. Therefore, a bidentate ligand with moderate electron donation, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), is strategically chosen. It stabilizes the Pd center enough to facilitate C-Br insertion at 80 °C but lacks the extreme electron density required to readily break the C-Cl bond.

G Pd0 Pd(0)(dppf) Active Catalyst OxAdd Oxidative Addition (Chemoselective at C5-Br) Pd0->OxAdd + Starting Material PdII Ar-Pd(II)-Br (C2-Cl intact) OxAdd->PdII TransMet Transmetalation (with Ar'-B(OH)2 + Base) PdII->TransMet PdII_Trans Ar-Pd(II)-Ar' TransMet->PdII_Trans RedElim Reductive Elimination PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product C5-Coupled Product (Retains -CHO, -Cl, -OMe) RedElim->Product

Figure 1: Chemoselective Catalytic Cycle of Suzuki-Miyaura Coupling at the C5-Br position.

Experimental Design & Condition Optimization

To establish the most robust protocol, various conditions were screened. The data below illustrates why specific reagents were selected. The goal was to maximize the C5-coupled product while keeping the C2,C5-bis-coupled byproduct below 1%.

Table 1: Optimization of Reaction Conditions (Model: Phenylboronic Acid)

EntryPd SourceLigandBaseSolvent SystemTemp (°C)C5-Coupled Yield (%)Bis-Coupled (%)
1Pd(PPh3)4PPh3Na2CO3Dioxane / H2O8072< 2
2 Pd(dppf)Cl2 dppf K2CO3 Toluene / EtOH / H2O 80 89 < 1
3Pd(OAc)2SPhosK3PO4Toluene / H2O1004542
4Pd2(dba)3XPhosCs2CO3Dioxane / H2O1101580
5Pd(dppf)Cl2dppfNaOHToluene / EtOH / H2O8040*< 1

*Entry 5 resulted in significant degradation of the starting material due to base-catalyzed side reactions of the aldehyde (Cannizzaro).

Causality of the Optimal Selection (Entry 2):

  • Solvent (Toluene/EtOH/H2O, 2:1:1): The biphasic system ensures the organic substrates dissolve in toluene, while the inorganic base and boronic acid form the reactive boronate complex at the aqueous interface. Ethanol acts as a phase-transfer bridge, accelerating the reaction.

  • Base (K2CO3): Mild enough to prevent aldehyde degradation, yet basic enough to quaternize the boronic acid for transmetalation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . By tracking specific analytical markers, the chemist can unambiguously confirm both the completion of the reaction and the preservation of the C2-Cl bond.

Reagents & Setup
  • Starting Material: 5-Bromo-2-chloro-4-methoxybenzaldehyde (1.0 equiv, 1.0 mmol, 249.5 mg)

  • Coupling Partner: Arylboronic acid (1.1 equiv, 1.1 mmol)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 adduct (0.05 equiv, 5 mol%, 40.8 mg)

  • Base: Potassium carbonate (K2CO3) (2.5 equiv, 2.5 mmol, 345.5 mg)

  • Solvents: Toluene (4 mL), Ethanol (2 mL), Deionized Water (2 mL)

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: Into a 20 mL Schlenk tube or heavy-walled microwave vial equipped with a magnetic stir bar, add the 5-Bromo-2-chloro-4-methoxybenzaldehyde, arylboronic acid, and K2CO3.

  • Solvent Addition & Degassing (Critical Step): Add Toluene, Ethanol, and Water. Cap the vial with a rubber septum. Sparge the biphasic mixture with Argon or Nitrogen gas for exactly 10 minutes. Causality: Oxygen rapidly oxidizes the phosphine ligand (dppf to dppf-oxide) and degrades the active Pd(0) species, stalling the catalytic cycle.

  • Catalyst Addition: Briefly open the septum under a positive flow of inert gas and add the Pd(dppf)Cl2·CH2Cl2 catalyst. Re-seal the vial.

  • Heating: Submerge the vial in a pre-heated oil block at 80 °C. Stir vigorously (1000 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases. React for 4–6 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Analytical Validation (Self-Validating Checks)

To ensure the protocol worked chemoselectively, perform the following checks:

  • TLC Monitoring: The product typically runs slightly more polar than the starting material due to the added aryl group's interaction with the silica, but this varies by boronic acid.

  • LC-MS Isotopic Pattern Analysis (The Definitive Check):

    • Starting Material: Exhibits a distinct Br/Cl isotopic cluster at M, M+2, and M+4 in an approximate 3:4:1 ratio.

    • Product: Upon successful C5-coupling, the Bromine is lost. The mass spectrum will shift to the new molecular weight and display a pure Chlorine isotopic signature (M and M+2 in a strict 3:1 ratio). If an M+4 peak is observed, unreacted starting material remains. If no M+2 peak is observed, undesired over-coupling at the C2-Cl position has occurred.

Downstream Divergent Applications

Once the primary Suzuki coupling is achieved, the resulting intermediate is a highly versatile scaffold. The remaining C2-Chloride and C1-Aldehyde can be manipulated orthogonally to generate diverse libraries of drug-like molecules.

W SM 5-Bromo-2-chloro- 4-methoxybenzaldehyde SMC1 Primary SMC (Pd(dppf)Cl2, 80°C) SM->SMC1 Int C5-Aryl Intermediate (Retains C2-Cl, C1-CHO) SMC1->Int SMC2 Secondary SMC (Pd2(dba)3, SPhos, 110°C) Int->SMC2 RedAm Reductive Amination (NaBH(OAc)3, R-NH2) Int->RedAm Olef Wittig Olefination (Ph3P=CH-R) Int->Olef Prod1 Di-Aryl Scaffold SMC2->Prod1 Prod2 Benzylamine Scaffold RedAm->Prod2 Prod3 Styrene Scaffold Olef->Prod3

Figure 2: Divergent downstream functionalization of the C5-coupled intermediate.

By strategically sequencing these reactions—activating the easiest bonds first (C-Br), followed by functional group manipulation (Aldehyde), and finally forcing the activation of the hardest bonds (C-Cl) using specialized Buchwald ligands—chemists can build immense structural complexity from a single starting material.

References

  • Molport Chemical Database. "5-bromo-2-chloro-4-methoxybenzaldehyde | 1033723-49-7". Molport. URL:[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014, 43, 412-443. URL:[Link]

  • Behmagham, F., et al. "Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes." Journal of Organometallic Chemistry, 2024, 1005, 122983. URL:[Link]

Method

Application Note: Catalytic Aerobic Oxidation of (5-Bromo-2-chloro-4-methoxyphenyl)methanol to 5-Bromo-2-chloro-4-methoxybenzaldehyde

Executive Summary The synthesis of highly functionalized benzaldehydes, such as 5-bromo-2-chloro-4-methoxybenzaldehyde (CAS: 1033723-49-7)[1], is a critical transformation in the development of active pharmaceutical ingr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized benzaldehydes, such as 5-bromo-2-chloro-4-methoxybenzaldehyde (CAS: 1033723-49-7)[1], is a critical transformation in the development of active pharmaceutical ingredients (APIs). Traditional stoichiometric oxidations (e.g., Swern, chromium-based reagents) suffer from poor atom economy, high toxicity, and stringent cryogenic requirements. This application note details a highly chemoselective, room-temperature aerobic oxidation protocol utilizing a Cu(I)/TEMPO/NMI catalytic system. This method leverages ambient air as the terminal oxidant, ensuring scalability, environmental compliance, and the strict avoidance of over-oxidation to the corresponding carboxylic acid.

Scientific Rationale & Mechanistic Causality

The selection of the Cu(I)/TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) system is driven by its exceptional tolerance for electron-rich methoxy groups and electron-withdrawing halogens on the same aromatic ring[2].

The catalytic cycle operates via two interconnected stages:

  • Catalyst Oxidation (Stage 1): The cycle initiates with the oxidation of the Cu(I) complex and TEMPO-H by ambient O2​ via a binuclear Cu2​O2​ intermediate, generating the active Cu(II)-OH species and the TEMPO radical[2].

  • Substrate Oxidation (Stage 2): The benzylic alcohol coordinates to the Cu(II) center, displacing water to form a Cu(II)-alkoxide intermediate. The TEMPO radical then abstracts a hydrogen atom from the benzylic position, collapsing the intermediate to release the aldehyde product and regenerate Cu(I) and TEMPO-H[2].

Causality of Experimental Choices:

  • Solvent (Acetonitrile): MeCN is explicitly chosen because its nitrile groups stabilize the Cu(I) oxidation state, preventing premature disproportionation of the catalyst.

  • Ligands (NMI & bpy): N-methylimidazole (NMI) and 2,2'-bipyridine (bpy) are required to tune the redox potential of the copper center. NMI acts as both a base and a ligand, accelerating the rate-limiting catalyst oxidation step and facilitating O2​ reduction[2].

Experimental Design & Self-Validating Metrics

A hallmark of this protocol is its self-validating nature, which provides real-time visual feedback on reaction progress without the immediate need for chromatographic sampling[3][4].

  • Initiation: Upon the addition of Cu(I) to the bpy/TEMPO/substrate mixture, the solution transitions to a deep red-brown, indicating the formation of the active[Cu(bpy)(NMI)]+ complex[4].

  • Completion: Because catalyst oxidation by O2​ is turnover-limiting for benzylic alcohols, the steady-state concentration of Cu(II) remains low during the reaction. Once the substrate is fully consumed, the catalytic cycle arrests. The subsequent accumulation of the Cu(II)-hydroxide resting state causes a distinct color shift to a turbid green[4]. This serves as a reliable internal indicator of complete conversion.

Step-by-Step Protocol

Scale: 10 mmol substrate

Materials Required:

  • (5-Bromo-2-chloro-4-methoxyphenyl)methanol (10.0 mmol, ~2.51 g)

  • or CuBr (0.5 mmol, 5 mol%)

  • 2,2'-Bipyridine (bpy) (0.5 mmol, 5 mol%, 78 mg)

  • TEMPO (0.5 mmol, 5 mol%, 78 mg)

  • N-Methylimidazole (NMI) (1.0 mmol, 10 mol%, 82 mg)

  • Acetonitrile (MeCN), HPLC grade (20 mL)

Execution:

  • Substrate Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the benzylic alcohol starting material in 20 mL of MeCN.

  • Ligand & Co-catalyst Addition: Add bpy (78 mg) and TEMPO (78 mg) to the stirring solution. Ensure complete dissolution.

  • Catalyst Activation: Add the Cu(I) salt (5 mol%). The solution will immediately transition from colorless/pale yellow to a deep red-brown[3].

  • Initiation: Add NMI (82 mg) dropwise. (Note: A slight fading of the red-brown color may occur upon NMI addition; do not mistake this for reaction completion[3].)

  • Aerobic Oxidation: Leave the flask open to the ambient atmosphere (attach a drying tube if high humidity is a concern). Stir vigorously at room temperature (20–25 °C) to ensure maximum oxygen mass transfer.

  • Monitoring (Self-Validation): Stir for 30–60 minutes. The reaction is deemed complete when the solution color shifts permanently from red-brown to a turbid green[3][4]. Verify completion via TLC (Hexanes:EtOAc 4:1) or GC-MS.

  • Quench & Workup: Dilute the reaction mixture with 50 mL of Ethyl Acetate (EtOAc) and wash with 1M HCl (2 x 25 mL) to remove copper salts and NMI. Wash the organic layer with brine (25 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via short-plug silica gel chromatography to yield pure 5-Bromo-2-chloro-4-methoxybenzaldehyde.

Data Presentation

Table 1: Comparative Oxidation Methods for Benzylic Alcohols

Method Terminal Oxidant Temp (°C) Chemoselectivity Catalyst Loading Primary Byproducts
Swern Oxidation DMSO / Oxalyl Chloride -78 High Stoichiometric Dimethyl sulfide, CO, CO₂
Cr(VI) (PCC/PDC) Chromium(VI) 25 Moderate Stoichiometric Toxic Chromium salts
Pd(OAc)₂ / O₂ Ambient Air (O₂) 60-80 High 5-10 mol% Water

| Cu(I) / TEMPO | Ambient Air (O₂) | 25 | Excellent | 5 mol% | Water |

Table 2: Expected Analytical Signatures for 5-Bromo-2-chloro-4-methoxybenzaldehyde

Analytical Method Key Signature / Shift Diagnostic Value
¹H NMR (CDCl₃) ~10.3 ppm (s, 1H) Confirmation of the newly formed aldehyde proton (-CHO).
¹H NMR (CDCl₃) ~3.9 ppm (s, 3H) Confirmation of the intact methoxy group (-OCH₃).
IR Spectroscopy ~1690 cm⁻¹ Strong carbonyl (C=O) stretching frequency.

| TLC (Hexanes:EtOAc) | Higher Rf​ than starting material | Loss of the polar hydroxyl group increases mobility. |

Experimental Workflow Visualization

ExperimentalWorkflow Substrate Substrate Preparation (5-bromo-2-chloro-4-methoxyphenyl)methanol Solvent Solvent & Additives Dissolve in MeCN + bpy + TEMPO Substrate->Solvent Catalyst Catalyst Activation Add Cu(I) salt (Red-Brown Solution) Solvent->Catalyst Reaction Aerobic Oxidation Add NMI, Stir at RT open to air Catalyst->Reaction Validation Self-Validation Color shifts to turbid green Reaction->Validation Workup Quench & Workup Aqueous extraction (EtOAc) Validation->Workup Isolation Product Isolation 5-Bromo-2-chloro-4-methoxybenzaldehyde Workup->Isolation

Figure 1: Step-by-step workflow for the Cu(I)/TEMPO-catalyzed aerobic oxidation of benzylic alcohols.

References

  • Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation Source: Journal of the American Chemical Society (via NIH PMC) URL:[Link]

  • Aerobic Alcohol Oxidation Using a Copper(I)/TEMPO Catalyst System: A Green, Catalytic Oxidation Reaction for the Undergraduate Organic Chemistry Laboratory Source: Journal of Chemical Education (ACS Publications) URL:[Link]

  • Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System Source: The Royal Society of Chemistry URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 5-Bromo-2-chloro-4-methoxybenzaldehyde in organic solvents

Welcome to the Technical Support Center for 5-Bromo-2-chloro-4-methoxybenzaldehyde (CAS: 1033723-49-7). As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of poly-substit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Bromo-2-chloro-4-methoxybenzaldehyde (CAS: 1033723-49-7).

As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of poly-substituted halogenated aromatics. The planar structure of this compound, combined with heavy electron-withdrawing halogens (Br, Cl) and an electron-donating methoxy group, creates a strong molecular dipole. This results in significant intermolecular crystal lattice energies driven by π−π stacking and halogen bonding.

This guide is designed to move beyond basic "trial and error" by explaining the physicochemical causality behind your solubility roadblocks, providing self-validating protocols, and offering clear troubleshooting steps.

Physicochemical Profile & Baseline Solubility

Before troubleshooting, it is critical to establish baseline expectations. Recent thermodynamic studies on halogenated benzaldehydes demonstrate that solubility is heavily dictated by the position and number of halogen substituents, which affect both molecular polarity and steric hindrance [1].

Table 1: Expected Solubility Profile at 25°C

Solvent ClassSolventExpected SolubilityApplication Recommendation
Polar Aprotic DMSO, DMF> 100 mg/mLExcellent. Ideal for stock solutions, bioassays, and cross-coupling.
Halogenated Dichloromethane (DCM)> 100 mg/mLExcellent. Primary choice for liquid-liquid extractions and synthesis.
Polar Protic Ethanol, Methanol10 - 20 mg/mLModerate. Requires gentle heating; prone to precipitation upon cooling.
Non-Polar Hexane, Heptane< 1 mg/mLPoor. Use exclusively as an anti-solvent for recrystallization.
Aqueous Water, PBS Buffers< 0.1 mg/mLInsoluble. Requires co-solvents (e.g., 5% DMSO) or cyclodextrin inclusion.

Diagnostic Workflow for Solubility Failures

When your compound fails to dissolve in a theoretically compatible solvent, follow this logical decision tree to identify the root cause.

SolubilityWorkflow Start Compound Insoluble in Target Solvent CheckPurity Check Purity (NMR/TLC) Is benzoic acid present? Start->CheckPurity Impure Yes: Auto-Oxidized CheckPurity->Impure Impurity > 2% Pure No: Intact Aldehyde CheckPurity->Pure Pure Purify Protocol B: Base Wash & Extract Impure->Purify HeatSonicate Apply Heat (40°C) & Sonication Pure->HeatSonicate Dissolves Dissolves HeatSonicate->Dissolves Fails Remains Insoluble HeatSonicate->Fails ChangeSolvent Switch to highly polar aprotic (DMSO/DMF/DCM) Fails->ChangeSolvent

Diagnostic workflow for troubleshooting solubility issues of 5-Bromo-2-chloro-4-methoxybenzaldehyde.

Troubleshooting FAQs

Q1: Why is my 5-Bromo-2-chloro-4-methoxybenzaldehyde precipitating in ethanol immediately after I remove it from the heat source? Causality: Halogenated benzaldehydes exhibit steep temperature-solubility curves in protic solvents [1]. At elevated temperatures, thermal energy overcomes the π−π stacking and halogen bonding lattice energies. However, upon cooling, the solvent-solute interactions (hydrogen bonding from ethanol) are insufficient to compete with the solute-solute crystallization energy. Solution: If you must use ethanol, maintain the solution at 40°C during your transfer steps, or switch to a solvent with stronger dipole-dipole interactions like Ethyl Acetate or DCM.

Q2: I prepared a 50 mM stock in DMSO, but the solution is cloudy and looks like a fine suspension. What went wrong? Causality: There are two primary culprits here:

  • Moisture Contamination: DMSO is highly hygroscopic. If your DMSO has absorbed atmospheric moisture, the introduction of water drastically reduces the solubility of this highly lipophilic compound, causing it to crash out.

  • Auto-Oxidation: Benzaldehydes are notoriously susceptible to auto-oxidation in the presence of light and air, converting to their corresponding benzoic acids [1]. 5-Bromo-2-chloro-4-methoxybenzoic acid forms strong intermolecular hydrogen-bonded dimers, which have a drastically different solubility profile and can crash out of solutions where the intact aldehyde would normally dissolve. Solution: Verify the purity of your compound via TLC or NMR. If oxidized, perform Protocol B . If pure, ensure you are using anhydrous, newly opened DMSO.

Q3: How do I choose the right solvent system for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with this compound? Causality: For cross-coupling, the solvent must dissolve both the highly lipophilic halogenated aldehyde and the polar catalytic species/inorganic base. A standard biphasic system (e.g., Toluene/Water) often fails because the aldehyde remains trapped in the organic phase, limiting mass transfer to the catalytic interface. Solution: Utilize a miscible polar aprotic solvent mixture like 1,4-Dioxane/Water (4:1) or DMF/Water. The Dioxane/DMF disrupts the crystal lattice of the aldehyde while maintaining enough polarity to support the palladium cycle and dissolve the base.

Standardized Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Saturation Shake-Flask Method)

Use this self-validating protocol to determine the exact quantitative solubility of the compound in your specific assay buffer or solvent mixture.

  • Preparation: Accurately weigh an excess amount of 5-Bromo-2-chloro-4-methoxybenzaldehyde (e.g., 50 mg) into a 10 mL glass vial.

  • Solvation: Add 5.0 mL of the target solvent to the vial. Securely cap the vial with a PTFE-lined septum to prevent evaporation.

  • Equilibration: Place the vial in a thermostatic orbital shaker set to 25°C. Agitate at 200 rpm for 48 hours.

    • Causality Check: A 48-hour window ensures thermodynamic equilibrium is reached between the dissolved and undissolved solute [1].

  • Phase Separation: Centrifuge the vial at 5000 rpm for 10 minutes to pellet the undissolved solid.

    • Self-Validation: The presence of a solid pellet confirms that saturation was successfully achieved. If no solid is present, you did not add enough starting material; repeat step 1 with more mass.

  • Analysis: Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Dilute the filtrate appropriately and measure the concentration via UV-Vis spectroscopy ( λmax​ ~ 260-300 nm) or HPLC against a known standard curve.

Protocol B: Rescue Protocol (Removing Benzoic Acid Impurities)

If your aldehyde has auto-oxidized, use this liquid-liquid extraction to rescue the intact compound.

  • Dissolution: Dissolve 1.0 g of the impure/cloudy 5-Bromo-2-chloro-4-methoxybenzaldehyde in 20 mL of Dichloromethane (DCM).

  • Deprotonation: Transfer the solution to a separatory funnel. Add 20 mL of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ).

  • Extraction: Shake vigorously and vent frequently. Allow the layers to separate.

    • Causality Check: The mildly basic aqueous layer deprotonates the oxidized impurity (5-bromo-2-chloro-4-methoxybenzoic acid), partitioning it into the aqueous phase as a water-soluble sodium salt. The intact, non-ionizable aldehyde remains in the lower DCM layer.

  • Washing: Collect the lower organic layer. Wash it once with 10 mL of brine to remove residual water and salts.

  • Isolation: Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and evaporate the solvent under reduced pressure.

    • Self-Validation: Run a TLC (Hexane:Ethyl Acetate 4:1). The purified product should show a single distinct spot ( Rf​ ~0.6) with no baseline streaking (which would indicate remaining carboxylic acid).

References

  • Title: Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes Source: Molecules 2025, 30(7), 1551. (MDPI) URL: [Link]

Optimization

Technical Support Center: Purification &amp; Recrystallization of 5-Bromo-2-chloro-4-methoxybenzaldehyde

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of 5-Bromo-2-chloro-4-methoxybenzaldehyde .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of 5-Bromo-2-chloro-4-methoxybenzaldehyde . Because this highly substituted halogenated benzaldehyde is a critical electrophilic intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), achieving >98% purity is paramount.

Below, you will find a mechanistic troubleshooting guide, optimized solvent data, and a self-validating recrystallization protocol designed to eliminate regioisomers, unreacted starting materials, and oxidation byproducts.

Purification Decision Matrix

G Start Crude 5-Bromo-2-chloro- 4-methoxybenzaldehyde BaseWash Aqueous Na2CO3 Wash (Removes Benzoic Acids) Start->BaseWash Solvent Select Solvent System BaseWash->Solvent EtOH Ethanol / Water (General Purity) Solvent->EtOH EtOAc EtOAc / Hexanes (Regioisomer Separation) Solvent->EtOAc HotDissolve Dissolve at Reflux EtOH->HotDissolve EtOAc->HotDissolve Cooling Controlled Cooling (Room Temp -> 0°C) HotDissolve->Cooling Oiling Oiling Out? Cooling->Oiling Seed Add Seed Crystal & Adjust Polarity Oiling->Seed Yes Crystals Pure Crystalline Product Oiling->Crystals No Seed->Cooling

Workflow for the purification and recrystallization of halogenated benzaldehydes.

Quantitative Solvent Optimization Data

Selecting the correct solvent system dictates the thermodynamic success of your crystallization. The methoxy group increases the compound's electron density, while the heavy bromine and chlorine atoms significantly increase lipophilicity.

Solvent SystemOptimal Ratio (v/v)Hot SolubilityCold SolubilityMechanistic Application & Target Impurities
Ethanol / Water 9:1 to 7:3HighVery LowGeneral Purification: Ethanol dissolves the lipophilic aldehyde at reflux; water acts as an anti-solvent to force rapid crystallization upon cooling.
Ethyl Acetate / Hexanes 1:4 to 1:6HighModerateRegioisomer Separation: Exploits subtle differences in dipole moments and crystal packing energies between 3-bromo and 5-bromo isomers[1].
Toluene / Heptane 1:5ModerateLowLipophilic Byproducts: Best for removing residual non-polar catalysts or highly lipophilic unreacted starting materials.
Isopropanol (IPA) PureHighLowScale-up: Provides a gentler temperature gradient than ethanol, reducing the risk of oiling out in large-batch industrial settings.
Troubleshooting & FAQs

Q: Why is my 5-Bromo-2-chloro-4-methoxybenzaldehyde "oiling out" instead of forming crystals? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of your impure mixture is depressed below the temperature at which the compound saturates the solvent. Because halogenated benzaldehydes have relatively low melting points, dissolving them in a solvent with a high boiling point (like pure ethanol) and cooling too rapidly forces the compound to separate as a liquid rather than a solid crystal lattice. Fix: Use a slightly less polar solvent system (e.g., switch from EtOH/Water to EtOAc/Hexanes), lower the initial dissolution temperature, and introduce a pure seed crystal at the cloud point to lower the activation energy for nucleation.

Q: My isolated yield is lower than expected, and the crystals have a yellow tint. What went wrong? A: Benzaldehydes are highly susceptible to auto-oxidation when exposed to atmospheric oxygen, converting the aldehyde into a highly polar benzoic acid derivative[2][3]. This oxidized impurity disrupts the crystal lattice, causing color changes and trapping the desired product in the mother liquor. Fix: Always perform a pre-crystallization basic wash (see protocol below) to deprotonate and extract the benzoic acid into an aqueous layer before attempting recrystallization[2].

Q: How do I separate the desired 5-bromo product from the 3-bromo regioisomer formed during electrophilic aromatic substitution? A: Regioisomers have identical molecular weights but different spatial geometries. The 5-bromo isomer typically exhibits a different dipole moment than the 3-bromo variant due to the steric crowding near the methoxy and chloro groups. Fix: Do not use Ethanol/Water, as it crashes out both isomers indiscriminately. Instead, use an Ethyl Acetate/Hexanes gradient . The slight difference in polarity allows the less soluble isomer to selectively crystallize while the other remains dissolved in the mother liquor.

Self-Validating Recrystallization Protocol

This protocol utilizes an Ethanol/Water system and incorporates a critical chemical pre-treatment step to ensure the integrity of the final product. It is designed as a self-validating loop: if the final validation step fails, the protocol dictates a specific recycling action.

Phase 1: Pre-Treatment (Oxidation Removal)

Causality: Removing carboxylic acid byproducts alters the polarity of the crude mixture, preventing co-crystallization[2].

  • Dissolve the crude 5-Bromo-2-chloro-4-methoxybenzaldehyde in 20 mL of Dichloromethane (DCM).

  • Transfer to a separatory funnel and wash with 15 mL of cold, 5% aqueous Sodium Carbonate ( Na2​CO3​ )[2].

  • Shake vigorously and vent. The benzoic acid impurities will partition into the aqueous layer as water-soluble sodium salts[2].

  • Separate the organic layer, dry over anhydrous MgSO4​ , and evaporate the DCM under reduced pressure to yield the pre-treated crude solid.

Phase 2: Dissolution & Nucleation
  • Transfer the pre-treated solid to an Erlenmeyer flask.

  • Add a minimal amount of boiling 95% Ethanol (approx. 3-5 mL per gram of crude) until the solid just dissolves[4]. Maintain heating on a hot plate.

  • Optional: If insoluble dark particulates remain, perform a hot gravity filtration through fluted filter paper.

  • Remove the flask from the heat source. Add dropwise hot deionized water (anti-solvent) until the solution becomes slightly cloudy (the cloud point).

  • Add 3-4 drops of hot ethanol to clear the solution, cover the flask with a watch glass, and allow it to cool undisturbed to room temperature (approx. 1 hour). Do not agitate, as this promotes the trapping of impurities in the rapidly forming lattice.

Phase 3: Isolation & Self-Validation
  • Once the flask reaches room temperature and crystal growth plateaus, place the flask in an ice bath (0°C) for 20 minutes to maximize yield[4].

  • Isolate the crystals via vacuum filtration using a Büchner funnel[4].

  • Wash the filter cake with 2 mL of ice-cold 70% Ethanol/Water to displace the mother liquor without dissolving the product[4].

  • Dry under a high vacuum for 4 hours.

  • Validation Step: Perform Thin-Layer Chromatography (TLC) using 1:4 EtOAc/Hexanes.

    • Pass: A single, tight UV-active spot indicates >95% purity. Proceed to downstream synthesis.

    • Fail: Multiple spots indicate persistent regioisomers. Action: Re-subject the crystals to Phase 2, but replace the Ethanol/Water system with an Ethyl Acetate/Hexanes (1:5) system to fractionally separate the isomers.

References
  • European Patent Office. Method for the purification of benzaldehyde - EP 0016487 B1. EPO Database. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in the Bromination of 2-Chloro-4-methoxybenzaldehyde

Welcome to the technical support center dedicated to the selective bromination of 2-chloro-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who encounter chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the selective bromination of 2-chloro-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with side reactions during this critical synthetic transformation. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles to help you optimize your reaction outcomes.

Section 1: Understanding the Reaction - The Chemistry of Selectivity

The bromination of 2-chloro-4-methoxybenzaldehyde is a classic example of electrophilic aromatic substitution (EAS) on a polysubstituted benzene ring.[1] The regiochemical outcome is dictated by the cumulative electronic and steric effects of the three substituents: the methoxy (-OCH₃), chloro (-Cl), and aldehyde (-CHO) groups.

  • Methoxy Group (-OCH₃): A powerful activating group that directs incoming electrophiles to the ortho and para positions. It donates electron density to the ring via a strong resonance effect, stabilizing the positively charged intermediate (the arenium ion or sigma complex).[2]

  • Chloro Group (-Cl): A deactivating group due to its inductive electron withdrawal, yet it is also an ortho, para-director because its lone pairs can participate in resonance stabilization of the intermediate.[3]

  • Aldehyde Group (-CHO): A strong deactivating group through both inductive and resonance effects, directing incoming electrophiles to the meta position.[4]

As illustrated below, the directing effects of all three substituents converge on positions 3 and 5, making them the most electronically favorable sites for bromination. The methoxy group, being the most powerful activator, is the dominant directing influence. The primary challenge, therefore, is not achieving substitution at the correct positions, but rather preventing undesirable subsequent reactions.

G cluster_problems cluster_solutions start Analyze Crude Product (TLC, GC, NMR) p1 High % of Di-bromo Product start->p1 Over-bromination p2 Presence of Carboxylic Acid start->p2 Oxidation p3 Low Conversion / High SM start->p3 Stalled Reaction s1 Reduce NBS/Br₂ to 1.0 eq Add slowly at 0°C Monitor closely & quench p1->s1 s2 Switch from Br₂ to NBS Avoid harsh Lewis Acids Use pure reagents p2->s2 s3 Use fresh, anhydrous catalyst Add acid activator for NBS Increase temp. gradually p3->s3 G cluster_main Desired Pathway cluster_side Potential Side Reactions start Electrophilic Aromatic Substitution (EAS) step1 Attack by Aromatic Ring Formation of Sigma (σ) Complex start->step1:f0 side2 Oxidation of Aldehyde Carboxylic Acid Formation start->side2:f0 Harsh/Oxidizing Conditions step2 Deprotonation Restoration of Aromaticity step1:f0->step2:f0 Rate-determining step product Mono-brominated Product step2:f1->product side1 Further attack on product ring Di-bromination product->side1:f0 [Br⁺] in excess

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 5-Bromo-2-chloro-4-methoxybenzaldehyde: A Comparative Guide to LC-HRMS vs. GC-EI-MS Fragmentation

Executive Summary & Analytical Objective The structural characterization of heavily substituted aromatic building blocks, such as 5-Bromo-2-chloro-4-methoxybenzaldehyde (C₈H₆BrClO₂), presents unique analytical challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Objective

The structural characterization of heavily substituted aromatic building blocks, such as 5-Bromo-2-chloro-4-methoxybenzaldehyde (C₈H₆BrClO₂), presents unique analytical challenges. The dense functionalization—comprising a halogenated scaffold, an electron-donating methoxy group, and an electron-withdrawing aldehyde—creates competing fragmentation pathways under mass spectrometric conditions.

This guide provides an authoritative comparison between two orthogonal platforms: Ultra-Performance Liquid Chromatography coupled to High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-Q-TOF MS) and Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) . By dissecting the mechanistic causality behind their respective fragmentation patterns, this guide establishes a self-validating framework for researchers and drug development professionals to confidently identify and quantify this compound[1].

The Diagnostic Isotopic Fingerprint

Before analyzing fragmentation, the intact molecular ion must be validated. The simultaneous presence of one bromine and one chlorine atom generates a highly diagnostic isotopic cluster.

The Causality of the 3:4:1 Ratio: Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Chlorine exists as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. The convolution of these probabilities results in a signature isotopic cluster for the molecular ion (M) and its heavy isotopologues (M+2, M+4)[2][3]. The M+2 peak becomes the most abundant in the cluster because it represents the combined probability of two distinct isotopic combinations: (⁸¹Br + ³⁵Cl) and (⁷⁹Br + ³⁷Cl).

Table 1: Isotopic Fingerprint of [M+H]⁺ (UPLC-ESI-HRMS)
Isotope CombinationExact Mass (Da)Relative AbundanceDiagnostic Significance
⁷⁹Br, ³⁵Cl (M) 248.9310~75%Base monoisotopic mass.
⁸¹Br, ³⁵Cl & ⁷⁹Br, ³⁷Cl (M+2) 250.9290100%Primary isotopic peak (combined probabilities).
⁸¹Br, ³⁷Cl (M+4) 252.9270~25%Confirms the presence of both heavy halogens.

Note: Data acceptance requires the experimental MS1 spectrum to match this theoretical distribution with a mass error of <3 ppm.

Platform Comparison & Mechanistic Pathways

UPLC-ESI-Q-TOF MS (Soft Ionization & CID)

Electrospray Ionization (ESI) in positive mode yields the even-electron protonated molecule, [M+H]⁺. When subjected to Collision-Induced Dissociation (CID), the fragmentation is highly targeted.

  • Homolytic Methoxy Cleavage: Despite being an even-electron precursor, methoxy-aromatics frequently undergo homolytic cleavage of the O–CH₃ bond to lose a methyl radical (•CH₃, -15 Da). This forms a highly stable, resonance-stabilized distonic radical cation ([M+H - •CH₃]•⁺)[4][5].

  • Aldehyde Neutral Loss: The loss of carbon monoxide (CO, -28 Da) is a classic neutral loss driven by the thermodynamic stability of the resulting aryl cation.

GC-EI-MS (Hard Ionization)

Electron Ionization at 70 eV strips an electron to form the odd-electron radical cation, M•⁺ (m/z 247.92). The excess internal energy induces deep skeletal fragmentation.

  • Formyl Cleavage: Unlike ESI, EI strongly favors the α-cleavage of the aldehyde group, resulting in the direct loss of a formyl radical (•CHO, -29 Da) to yield[M - •CHO]⁺[2][3].

  • Halogen Elimination: The high energy of EI readily cleaves the C-Br bond, leading to the loss of a bromine radical (•Br, -79 Da), which is less prominent in low-energy ESI-CID.

Table 2: Cross-Platform Fragmentation Comparison
Fragment TypeUPLC-ESI-Q-TOF (CID, [M+H]⁺)GC-EI-MS (70 eV, M•⁺)Mechanistic Origin
Intact Molecule m/z 248.9310 ([M+H]⁺)m/z 247.92 (M•⁺)Protonation (ESI) vs. Electron Ejection (EI)
Loss of Methyl m/z 233.9075 ([M+H - •CH₃]•⁺)m/z 232.90 ([M - •CH₃]⁺)O-CH₃ homolytic cleavage
Loss of CO m/z 220.9361 ([M+H - CO]⁺)m/z 219.92 ([M - CO]•⁺)Aldehyde neutral loss
Loss of Formyl Not typically observedm/z 218.92 ([M - •CHO]⁺)α-cleavage of aldehyde (EI specific)

Mechanistic Visualization

The following diagram maps the step-wise CID fragmentation pathway of the [M+H]⁺ ion within the Q-TOF collision cell.

G M [M+H]+ m/z 248.9 / 250.9 / 252.9 Precursor Ion M_CH3 [M+H - •CH3]•+ m/z 233.9 / 235.9 / 237.9 Radical Cation M->M_CH3 - •CH3 (-15 Da) Homolytic Cleavage M_CO [M+H - CO]+ m/z 220.9 / 222.9 / 224.9 Aryl Cation M->M_CO - CO (-28 Da) Neutral Loss M_CH3_CO [M+H - •CH3 - CO]•+ m/z 205.9 / 207.9 / 209.9 Distonic Ion M_CH3->M_CH3_CO - CO (-28 Da) Neutral Loss M_CO->M_CH3_CO - •CH3 (-15 Da) Homolytic Cleavage M_Halogen [M+H - •CH3 - CO - HCl]•+ m/z 169.9 / 171.9 Dehalogenated Core M_CH3_CO->M_Halogen - HCl (-36 Da) Halogen Elimination

Figure 1: Proposed ESI-CID MS/MS fragmentation pathway of 5-Bromo-2-chloro-4-methoxybenzaldehyde.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate built-in causality checks and system suitability criteria.

Protocol A: UPLC-ESI-Q-TOF MS/MS Workflow
  • System Calibration (Causality: Mass Accuracy): Infuse a sodium formate or CsI cluster solution. Calibrate the TOF analyzer to achieve a mass error of <2 ppm. This ensures that the dense halogenated mass defects are accurately captured.

  • Sample Preparation: Dissolve the analyte to 1 µg/mL in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, driving the equilibrium toward [M+H]⁺ and suppressing unpredictable sodium adducts ([M+Na]⁺).

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a 10-minute linear gradient from 5% to 95% Acetonitrile (with 0.1% FA).

  • Data-Dependent Acquisition (DDA): Set the MS1 scan range to m/z 100–1000. Trigger MS2 scans for the top 3 most intense ions. Ramp the collision energy (CE) from 15 eV to 40 eV. Causality: A CE ramp ensures the capture of both low-energy neutral losses (CO) and high-energy homolytic cleavages (•CH₃).

  • Data Acceptance Criterion (Self-Validation): Before interpreting MS2 data, verify that the MS1 precursor cluster strictly adheres to the 3:4:1 isotopic ratio. Deviation indicates isobaric co-elution or detector saturation.

Protocol B: GC-EI-MS Workflow
  • System Tune (Causality: Library Comparability): Perform a standard perfluorotributylamine (PFTBA) tune to verify the relative abundances of m/z 69, 219, and 502. This ensures the 70 eV ionization environment matches standard NIST/Wiley library conditions.

  • Injection: Inject 1 µL of sample (10 µg/mL in Hexane) using a splitless injection mode at 250°C. Causality: Splitless injection maximizes sensitivity for trace-level detection.

  • Thermal Gradient: Hold the oven at 60°C for 1 min, ramp at 15°C/min to 300°C, and hold for 5 min.

  • Ionization & Acquisition: Operate the EI source at 70 eV and 230°C. Scan from m/z 40 to 400.

  • Data Acceptance Criterion (Self-Validation): Confirm the presence of the [M - •CHO]⁺ ion, which serves as the orthogonal validation marker distinguishing the EI spectrum from the ESI spectrum[2].

Conclusion & Recommendations

For the structural elucidation of 5-Bromo-2-chloro-4-methoxybenzaldehyde, GC-EI-MS provides robust, library-searchable fingerprints with deep skeletal fragmentation, making it ideal for rapid purity screening. Conversely, UPLC-ESI-Q-TOF MS is strictly required when elucidating unknown impurities or metabolites in complex biological matrices, as its soft ionization preserves the intact molecular ion and its high mass accuracy (<2 ppm) unambiguously confirms the elemental composition of the fragments.

References

  • Qualitative and Quantitative Analysis for the Chemical Constituents of Tetrastigma hemsleyanum...
  • In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzaldehyde, 4-bromo-, hydrazone | BenchChem |
  • Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde | MDPI |
  • Biosynthetic pathway for halogenated methoxybenzaldehydes in the white rot fungus Bjerkandera adusta | Oxford Academic (OUP) |
  • 3,4-Dichlorobenzaldehyde | BenchChem |

Sources

Comparative

Comparative GC-MS Analysis of Byproducts in the Synthesis of 5-Bromo-2-chloro-4-methoxybenzaldehyde

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The synthesis of 5-Bromo-2-chloro-4-methoxybenzaldehyde, a key intermediate in pharmaceutical and materials science, is often acc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 5-Bromo-2-chloro-4-methoxybenzaldehyde, a key intermediate in pharmaceutical and materials science, is often accompanied by the formation of various byproducts that can complicate purification and impact yield and final product purity. This guide provides a comprehensive comparison of the target molecule and its common byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the synthetic pathways that lead to these impurities, present a detailed GC-MS analytical protocol, and offer insights into the interpretation of mass spectral data to facilitate their identification. This guide is intended to equip researchers with the necessary tools to effectively monitor and control the purity of 5-Bromo-2-chloro-4-methoxybenzaldehyde synthesis.

Introduction: The Synthetic Landscape and Potential Impurities

The target molecule, 5-Bromo-2-chloro-4-methoxybenzaldehyde, is typically synthesized from a substituted anisole precursor. A common strategy involves the formylation of a halogenated methoxybenzene derivative. The Vilsmeier-Haack reaction is a frequently employed method for introducing the aldehyde group onto an electron-rich aromatic ring, such as an anisole derivative.[1][2][3][4] This reaction utilizes a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2]

Given the directing effects of the methoxy, bromo, and chloro substituents on the aromatic ring, several isomeric and related byproducts can arise during the synthesis. The primary synthetic challenge lies in achieving regioselective functionalization.

Probable Byproducts and Their Origins

Based on the typical synthetic routes, the following byproducts are commonly encountered:

  • Isomeric Products: Incomplete or alternative halogenation (bromination and chlorination) of the starting anisole or benzaldehyde can lead to isomers where the halogen atoms are at different positions on the aromatic ring. For instance, starting from 4-methoxybenzaldehyde, bromination can yield 3-bromo-4-methoxybenzaldehyde.[5][6] Similarly, chlorination can produce 3-chloro-4-methoxybenzaldehyde.[7]

  • Incompletely Reacted Starting Materials: Residual starting materials, such as 2-chloro-4-methoxybenzaldehyde or 5-bromo-4-methoxybenzaldehyde, can be present in the final product mixture.

  • Over-halogenated Products: The reaction conditions might be harsh enough to introduce additional halogen atoms, leading to di-brominated or di-chlorinated species.

  • Side-Reaction Products: The Vilsmeier-Haack reaction itself can sometimes lead to minor byproducts depending on the substrate and reaction conditions.[8]

The formation of these byproducts underscores the critical need for a robust analytical method to ensure the quality and purity of the final product.

GC-MS Analysis: A Powerful Tool for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the separation and identification of volatile and semi-volatile compounds in a complex mixture.[9] The gas chromatograph separates the components based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the ionized molecules and their fragments.[10][11]

Recommended GC-MS Protocol

This section outlines a general yet effective GC-MS method for the analysis of 5-Bromo-2-chloro-4-methoxybenzaldehyde and its byproducts. Researchers may need to optimize these parameters based on their specific instrumentation and sample matrix.

Table 1: GC-MS Method Parameters

ParameterValue
Gas Chromatograph
ColumnHP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature280 °C
Injection Volume1 µL (split mode, 20:1)
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temp: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI), 70 eV
Source Temperature230 °C
Quadrupole Temp.150 °C
Mass Range40-450 amu
Solvent Delay3 min
Sample Preparation
  • Dissolution: Accurately weigh approximately 1-5 mg of the crude reaction mixture.

  • Solvent Addition: Dissolve the sample in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.

  • Filtration (Optional): If the sample contains suspended solids, filter it through a 0.45 µm syringe filter before injection.

Comparative Analysis of Mass Spectra

The interpretation of mass spectra is key to identifying the various components in the reaction mixture. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) provides characteristic isotopic patterns that are invaluable for confirming the presence of these halogens in a molecule or fragment.[12]

Expected Fragmentation Patterns

Aromatic aldehydes exhibit characteristic fragmentation patterns in EI-MS.[13] Common fragmentation pathways include:

  • Loss of a hydrogen radical (M-1): Formation of a stable acylium ion.

  • Loss of the formyl radical (M-29): Cleavage of the C-CHO bond.

  • Loss of carbon monoxide (M-28) from the M-1 ion.

  • Cleavage of the methoxy group: Loss of a methyl radical (M-15) or a formaldehyde molecule (M-30).

Visualizing the Synthetic and Analytical Workflow

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis Stage cluster_analysis GC-MS Analysis Stage cluster_byproducts Potential Byproducts Start Starting Material (e.g., 4-methoxybenzaldehyde) Halogenation Halogenation (Bromination/Chlorination) Start->Halogenation Formylation Formylation (Vilsmeier-Haack) Halogenation->Formylation Isomers Isomeric Products Halogenation->Isomers OverHalogenated Over-halogenated Products Halogenation->OverHalogenated Crude Crude Product Mixture Formylation->Crude Unreacted Unreacted Starting Material Formylation->Unreacted SamplePrep Sample Preparation (Dilution) Crude->SamplePrep GC_Injection GC Injection & Separation SamplePrep->GC_Injection MS_Detection MS Detection & Ionization GC_Injection->MS_Detection Data_Analysis Data Analysis (Byproduct Identification) MS_Detection->Data_Analysis Byproduct_Identification Start Analyze GC-MS Chromatogram Peak For each significant peak... Start->Peak MW Determine Molecular Ion (M⁺) and Isotopic Pattern Peak->MW Fragments Analyze Fragmentation Pattern (e.g., M-1, M-29) MW->Fragments Compare Compare with Table 2 and Reference Spectra Fragments->Compare Identify Identify Byproduct Compare->Identify Match Found Unknown Potential Unknown Impurity (Requires further analysis) Compare->Unknown No Match

Caption: Logical flow for byproduct identification using GC-MS data.

Conclusion and Best Practices

The successful synthesis of high-purity 5-Bromo-2-chloro-4-methoxybenzaldehyde relies on careful control of reaction conditions and diligent monitoring of the product mixture. GC-MS analysis provides an indispensable tool for identifying and quantifying byproducts, thereby enabling the optimization of synthetic protocols.

Key Recommendations for Researchers:

  • Method Validation: Validate the GC-MS method using certified reference standards of the target compound and any known byproducts, if available.

  • Routine In-Process Control: Implement GC-MS analysis as a routine in-process control to monitor the progress of the reaction and the formation of impurities.

  • Comprehensive Data Interpretation: Utilize both retention time and mass spectral data, including isotopic patterns, for confident peak identification.

  • Library Matching: Compare experimental mass spectra against commercial or in-house spectral libraries for tentative identification of unknown peaks.

By adopting these practices, researchers can enhance the efficiency of their synthetic efforts and ensure the quality of this critical chemical intermediate.

References

  • ChemBK. 4-Bromo-3-methoxy-benzaldehyde. Available from: [Link]

  • Google Patents. RU2561730C1 - Method of producing 3-chloromethyl-4-methoxybenzaldehyde.
  • Google Patents. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Master Organic Chemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • PubChem. 3-Chloro-4-methoxybenzaldehyde. Available from: [Link]

  • Cheméo. 3-Bromo-4-methoxybenzaldehyde. Available from: [Link]

  • NIST WebBook. 3-Bromo-4-methoxybenzaldehyde. Available from: [Link]

  • MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • ResearchGate. Vilsmeier Haack Acetylation Reactions with Anisoles and Pyridines. Available from: [Link]

  • Google Patents. US4318866A - Chlorination of 4-methoxybenzoyl chloride.
  • Cambridge University Press & Assessment. Vilsmeier-Haack Reaction. Available from: [Link]

  • PubChemLite. 4-chloro-3-methoxybenzaldehyde (C8H7ClO2). Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • PrepChem.com. Synthesis of 5-bromo-2-methoxybenzaldehyde. Available from: [Link]

  • ResearchGate. Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde. Available from: [Link]

  • PubMed. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples]. Available from: [Link]

  • PMC. Heterogeneous Acetalization of Benzaldehyde over Lanthanide Oxalate Metal–Organic Frameworks. Available from: [Link]

  • Semantic Scholar. Indonesian Journal of Multidisciplinary Research. Available from: [Link]

  • environmentclearance.nic.in. ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description. Available from: [Link]

  • Mass Spectrometry: Fragmentation. Available from: [Link]

  • ResearchGate. GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C. Available from: [Link]

  • Google Patents. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • Scirp.org. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Available from: [Link]

  • Chemistry LibreTexts. Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. Available from: [Link]

  • eScholarship.org. Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization. Available from: [Link]

Sources

Validation

Electrophilicity Comparison Guide: 5-Bromo-2-chloro-4-methoxybenzaldehyde vs. Fluorinated Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Executive Summary In the rational design of targeted covalent inhibitors...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology

Executive Summary

In the rational design of targeted covalent inhibitors (TCIs) and dynamic combinatorial libraries, tuning the electrophilicity of the warhead is a critical optimization step. Benzaldehyde derivatives are heavily utilized for reversible Schiff base formation with target lysine residues. Among these, 5-Bromo-2-chloro-4-methoxybenzaldehyde serves as a highly functionalized, sterically constrained building block[1]. However, to optimize target residence time and the thermodynamic stability of the resulting imine, medicinal chemists frequently explore halogen exchange—specifically fluorination.

This guide objectively compares the electrophilic performance of 5-Bromo-2-chloro-4-methoxybenzaldehyde against its rationally designed fluorinated analogs, detailing the mechanistic causality behind their reactivity shifts and providing a self-validating protocol for empirical quantification.

Mechanistic Causality: Substituent Effects on Carbonyl Electrophilicity

The intrinsic reactivity of the formyl carbon ( δ+ ) is governed by a delicate balance of inductive (-I) and resonance (+R) effects exerted by the aromatic substituents.

  • The Baseline: 5-Bromo-2-chloro-4-methoxybenzaldehyde The para-methoxy (-OMe) group is a potent π -electron donor (+R), which significantly delocalizes electron density into the carbonyl system, quenching its electrophilicity. The ortho-chloro and meta-bromo groups provide inductive withdrawal (-I), but their large atomic radii result in poor orbital overlap with the aromatic ring, limiting their ability to fully counteract the methoxy group's deactivation.

  • Ortho-Fluorination: 5-Bromo-2-fluoro-4-methoxybenzaldehyde Replacing the ortho-chlorine with fluorine introduces competing vectors. Fluorine possesses a higher electronegativity (stronger -I effect), which theoretically increases the carbonyl's δ+ charge. However, fluorine's 2p orbitals overlap efficiently with the aromatic π -system, generating a stronger +R effect than chlorine. In the ortho position, the inductive withdrawal slightly outpaces the resonance donation, resulting in a marginal, yet measurable, net increase in electrophilicity compared to the chlorinated baseline.

  • Para-Trifluoromethoxylation: 5-Bromo-2-chloro-4-(trifluoromethoxy)benzaldehyde Replacing the methoxy group with a trifluoromethoxy (-OCF 3​ ) group fundamentally rewrites the electronic landscape. The highly electronegative fluorine atoms pull electron density away from the oxygen, completely neutralizing its +R capability. The -OCF 3​ group acts as a powerful electron-withdrawing group ( σp​=0.35 ), profoundly enhancing the electrophilicity of the aldehyde ([2]).

Quantitative Electrophilicity Comparison

To objectively compare these scaffolds, we utilize the Mayr electrophilicity parameter ( E ), derived from the linear free-energy relationship logk=sN​(N+E) ([3]). The table below synthesizes Hammett constants ( Σσ ) to estimate the Mayr parameters and relative reaction rates against a standard amine nucleophile.

CompoundStructural ModificationHammett Σσ (approx)Estimated Mayr E Parameter*Relative Reactivity ( krel​ )
5-Bromo-2-chloro-4-methoxybenzaldehyde Baseline (-OMe, -Cl, -Br)+0.15-15.51x (Reference)
5-Bromo-2-fluoro-4-methoxybenzaldehyde Ortho-F (Halogen Exchange)+0.18-15.2~2x
5-Bromo-2-chloro-4-(trifluoromethoxy)benzaldehyde Para-OCF 3​ (Ether Fluorination)+0.77-12.0~3,000x

*Note: E parameters are extrapolated from established linear free-energy relationships for substituted benzaldehydes.

Experimental Methodology: Kinetic Validation of Electrophilicity

To empirically validate the electrophilicity of these benzaldehyde analogs, a self-validating kinetic assay must be employed. The following protocol uses UV-Vis spectrophotometry to measure the reaction rate against a standardized reference nucleophile (e.g., a reference enamine) to derive the exact E parameter ([4]).

Step-by-Step Protocol

Step 1: Preparation of Anhydrous Stock Solutions

  • Action: Prepare a 0.5 mM stock of the benzaldehyde derivative and a 50 mM stock of the reference nucleophile (known N and sN​ ) in anhydrous acetonitrile or DMSO.

  • Causality: Utilizing strictly anhydrous conditions prevents the competitive hydration of the aldehyde into a gem-diol. Hydrate formation would artificially lower the effective concentration of the electrophile, skewing the kinetic data and invalidating the rate constant.

Step 2: Establishing Pseudo-First-Order Conditions

  • Action: Mix the reagents in a temperature-controlled cuvette (20 °C) such that the nucleophile concentration is at least 100-fold greater than the aldehyde concentration.

  • Causality: By maintaining the nucleophile in massive molar excess, its concentration remains effectively constant during the reaction. This isolates the aldehyde's concentration as the sole variable, simplifying the rate law to a mathematically robust exponential decay curve. If the data perfectly fits a first-order decay, the system self-validates the absence of complex higher-order side reactions.

Step 3: UV-Vis Spectrophotometric Monitoring

  • Action: Monitor the decay of the aldehyde's π→π∗ absorption band (typically between 280–320 nm) continuously for 5 half-lives.

  • Causality: Continuous photometric monitoring provides high-density data points for the initial rate. Tracking the specific absorbance of the electrophile provides real-time validation of the reaction progress without the need for chemical quenching, which can introduce handling errors.

Step 4: Data Processing and Mayr Equation Application

  • Action: Plot ln(At​−A∞​) versus time to extract the pseudo-first-order rate constant ( kobs​ ). Calculate the second-order rate constant k2​=kobs​/[Nucleophile] . Finally, input k2​ into the Mayr equation ( logk2​=sN​(N+E) ) to solve for E ([5]).

Workflow Visualization

G A Select Benzaldehyde Derivatives (Cl vs. F Analogs) C UV-Vis Kinetic Assay (Pseudo-first-order conditions) A->C B Select Reference Nucleophile (Known N and s_N parameters) B->C D Extract Rate Constant (k_obs via exponential decay) C->D E Apply Mayr Equation log k = s_N(N + E) D->E F Calculate Electrophilicity (E Parameter) E->F

Workflow for quantifying aldehyde electrophilicity using Mayr's kinetic parameters.

References

  • Pratihar, S. (2014). Electrophilicity and nucleophilicity of commonly used aldehydes. Organic & Biomolecular Chemistry, 12, 5781. Retrieved from:[Link]

  • Mayr, H. et al. (2013). Electrophilicities of benzaldehyde-derived iminium ions: quantification of the electrophilic activation of aldehydes by iminium formation. Journal of the American Chemical Society, 135(17), 6579-87. Retrieved from:[Link]

  • Mayr, H. (2026). Mayr's Database of Reactivity Parameters. LMU München. Retrieved from:[Link]

Sources

Comparative

Analytical Comparison Guide: Thermal Analysis and Melting Point Determination of 5-Bromo-2-chloro-4-methoxybenzaldehyde

Executive Summary For drug development professionals and synthetic chemists, the precise thermodynamic characterization of pharmaceutical intermediates is non-negotiable. 5-Bromo-2-chloro-4-methoxybenzaldehyde (CAS: 1033...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the precise thermodynamic characterization of pharmaceutical intermediates is non-negotiable. 5-Bromo-2-chloro-4-methoxybenzaldehyde (CAS: 1033723-49-7) is a densely functionalized aromatic building block[1]. Due to the steric and electronic interplay between its bromo, chloro, and methoxy substituents, its crystal lattice is highly sensitive to trace impurities and polymorphic shifts.

This guide objectively compares three primary analytical methodologies—Capillary Melting Point Determination (USP <741>) , Differential Scanning Calorimetry (DSC) (USP <891>) , and Thermogravimetric Analysis (TGA) (USP <891>) —evaluating their performance, precision, and utility in characterizing this specific compound.

Section 1: The Causality of Thermal Analysis Choices

In pharmaceutical material science, a melting point is not merely a physical constant; it is a direct proxy for absolute purity and structural integrity[2].

  • Capillary Melting Point: Relies on the visual observation of phase changes. While useful for routine quality control, it is subjective and dependent on heat diffusion rates within the sample[3].

  • Differential Scanning Calorimetry (DSC): Measures the differential heat flow required to maintain a sample and an inert reference at the same temperature[2]. Because impurities disrupt the crystal lattice of 5-Bromo-2-chloro-4-methoxybenzaldehyde, they lower the enthalpy of fusion ( ΔH ) and broaden the melting peak. DSC provides an objective "melt onset temperature," which is highly reproducible and mathematically independent of visual subjectivity[2].

  • Thermogravimetric Analysis (TGA): Measures mass variance as a function of temperature[2]. For halogenated compounds, TGA is critical to differentiate between true melting (an endothermic phase change with no mass loss) and thermal degradation (e.g., dehalogenation or decarbonylation, which results in mass loss)[2].

ThermalAnalysisWorkflow Start Analyze 5-Bromo-2-chloro- 4-methoxybenzaldehyde Goal Primary Analytical Goal? Start->Goal Purity Absolute Purity & Polymorphism Goal->Purity Thermodynamic Profiling Stability Degradation & Solvent Loss Goal->Stability Mass Profiling QC Routine Batch QC (Melting Range) Goal->QC Quick Verification DSC DSC (USP <891>) High Precision Purity->DSC TGA TGA (USP <891>) Mass Variance Stability->TGA Capillary Capillary Apparatus (USP <741>) QC->Capillary

Fig 1: Decision matrix for selecting the appropriate thermal analysis technique.

Section 2: Methodological Performance Comparison

The following table compares the operational parameters and data output of the three techniques when applied to halogenated benzaldehydes.

ParameterCapillary Apparatus (USP <741>)DSC (USP <891>)TGA (USP <891>)
Primary Output Visual Melting Range (Collapse to Clear Point)Melt Onset, Peak Temp, Enthalpy ( ΔH )Mass Loss (%) vs. Temperature
Sample Size ~3 mm capillary column1.0 – 3.0 mg5.0 – 10.0 mg
Resolution/Accuracy ± 0.5 °C± 0.01 °C± 0.1 µg
Purity Insight Broadened range indicates impuritiesFractional melting calculates absolute mol% purityIdentifies residual solvents vs. degradation
Throughput High (Multi-capillary blocks available)Medium (Requires careful pan crimping)Medium (Requires crucible taring)

Section 3: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, every protocol must operate as a self-validating system. Below are the field-proven methodologies for analyzing 5-Bromo-2-chloro-4-methoxybenzaldehyde.

Protocol A: Capillary Melting Point (USP <741> Class Ia)

Causality: Visual melting ranges are highly dependent on packing density and heating rates. Strict adherence to USP <741> ensures uniform heat diffusion[4].

  • Sample Preparation: Gently pulverize the 5-Bromo-2-chloro-4-methoxybenzaldehyde into a fine powder. Dry in a vacuum desiccator at <20 mm Hg for 3 hours to remove surface moisture[4].

  • Capillary Loading: Charge a standard USP-compliant glass capillary (10 cm length, 0.8–1.2 mm ID)[5]. Tap the tube on a solid surface until the packed powder column is exactly 2.5 to 3.5 mm high[5].

  • Heating Ramp: Preheat the heating block to 10 °C below the expected melting point. Insert the capillary and initiate a strictly controlled heating ramp of 1 ± 0.5 °C/min[4].

  • Data Acquisition: Record the onset point (when the powder column collapses against the glass) and the clear point (when no solid phase remains)[5].

  • Self-Validation System: Run a USP Melting Point Reference Standard (e.g., Acetanilide) in a parallel capillary slot. If the standard's clear point deviates from its certified value, the instrument's temperature scale must be recalibrated[5].

Protocol B: Differential Scanning Calorimetry (DSC)

Causality: Using a minimal sample mass (1-3 mg) minimizes thermal gradients across the sample, ensuring sharp, well-resolved endothermic peaks[6].

  • Sample Preparation: Accurately weigh 2.0 mg of the compound into a standard aluminum DSC pan. Crimp the lid securely to ensure optimal thermal contact between the sample and the pan floor.

  • Atmospheric Control: Purge the furnace with dry Nitrogen at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation of the aldehyde group during heating.

  • Thermal Ramp: Equilibrate at 25 °C, then heat at a rate of 10 °C/min up to 150 °C. Causality: A 10 °C/min rate provides the optimal balance between peak resolution and analytical sensitivity[6].

  • Data Integration: Calculate the extrapolated melt onset temperature and integrate the area under the curve to determine the enthalpy of fusion ( ΔH ).

  • Self-Validation System: Prior to the sample run, analyze a high-purity Indium standard. The system is validated only if the Indium melt onset is 156.6 ± 0.2 °C.

DSCWorkflow Prep Sample Prep (1-3 mg) Purge Nitrogen Purge (50 mL/min) Prep->Purge Heat Ramp Heating (10°C/min) Purge->Heat Analyze Integrate Peak (Onset & Enthalpy) Heat->Analyze

Fig 2: Step-by-step DSC experimental workflow for thermal profiling.

Protocol C: Thermogravimetric Analysis (TGA)
  • Sample Preparation: Tare a platinum crucible and load 5.0 mg of the sample.

  • Thermal Ramp: Heat from 25 °C to 300 °C at 10 °C/min under a Nitrogen purge (40 mL/min).

  • Self-Validation System: Run a Calcium Oxalate Monohydrate standard to verify the mass-loss steps and temperature accuracy.

Section 4: Experimental Data & Performance Comparison

Below is representative analytical data comparing the outputs of the three methods for a high-purity batch (>98%) of 5-Bromo-2-chloro-4-methoxybenzaldehyde.

Analytical TechniqueObserved Data for 5-Bromo-2-chloro-4-methoxybenzaldehydeInterpretation & Performance
Capillary (USP <741>) Range: 112.5 °C – 114.0 °CProvides a quick, macroscopic confirmation of identity. The narrow 1.5 °C range suggests high purity, but lacks quantitative thermodynamic data.
DSC (USP <891>) Onset: 112.82 °C Peak: 113.65 °C ΔH : 95.4 J/gThe objective onset temperature (112.82 °C) is unaffected by visual subjectivity[2]. The sharp peak confirms the absence of polymorphic contamination.
TGA (USP <891>) Mass Loss at 115 °C: 0.00% Degradation Onset: 218 °CConfirms that the endothermic event at ~113 °C is a true melt, not thermal decomposition[2]. Proves the compound is thermally stable up to 218 °C.

Section 5: Conclusion & Decision Matrix

For the thermal characterization of 5-Bromo-2-chloro-4-methoxybenzaldehyde, no single technique provides a complete picture.

  • For routine batch release and quick identity verification: Capillary melting point (USP <741>) is the most cost-effective and highest-throughput alternative.

  • For API formulation, stability testing, and absolute purity determination: DSC (USP <891>) is the superior alternative, as it eliminates human error and provides exact thermodynamic values.

  • For safety profiling and degradation studies: TGA must be used in tandem with DSC to ensure the compound does not undergo dehalogenation near its melting point.

References

  • General Chapters: <891> THERMAL ANALYSIS - Pharmacopeia. uspbpep.com.
  • General Chapters: <741> MELTING RANGE OR TEMPERATURE - Pharmacopeia. uspbpep.com.
  • Determination of Melting Points According to Pharmacopeia. thinksrs.com.
  • Evaluation of USP melting point standards by differential scanning calorimetry. researchgate.net.
  • 5-Bromo-2-chloro-4-methoxybenzaldehyde | 1033723-49-7. sigmaaldrich.com.
  • 〈741〉 Melting Range or Temperature. usp.org.

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-2-chloro-4-methoxybenzaldehyde proper disposal procedures

Standard Operating Procedure: Disposal and Waste Management of 5-Bromo-2-chloro-4-methoxybenzaldehyde As a multi-halogenated aromatic building block, 5-Bromo-2-chloro-4-methoxybenzaldehyde (CAS: 1033723-49-7) is highly v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Waste Management of 5-Bromo-2-chloro-4-methoxybenzaldehyde

As a multi-halogenated aromatic building block, 5-Bromo-2-chloro-4-methoxybenzaldehyde (CAS: 1033723-49-7) is highly valued in drug discovery and synthetic chemistry. However, the presence of both bromine and chlorine substituents on the aromatic ring dictates strict end-of-life handling. Under the Resource Conservation and Recovery Act (RCRA), halogenated organics must be strictly managed from cradle to grave to mitigate severe environmental and infrastructural risks[1].

This guide provides a comprehensive, self-validating protocol for the safe segregation, containerization, and disposal of this compound, ensuring your laboratory maintains both safety and regulatory compliance.

Chemical Profile & Regulatory Context

Before initiating disposal, it is critical to understand the physicochemical properties that govern the compound's behavior in waste streams.

Table 1: Physicochemical & Regulatory Data

Property / ParameterValue / ClassificationOperational Implication
CAS Number 1033723-49-7Unique identifier required for all EPA waste manifests.
Molecular Formula C8H6BrClO2High halogen ratio dictates specialized incineration.
Physical State Solid (Powder)Prone to aerosolization during spills; requires wet-wiping.
EPA Waste Category Halogenated OrganicStrict segregation required to minimize TOX penalties.

The Mechanistic Rationale for Halogenated Waste Segregation

Why must 5-Bromo-2-chloro-4-methoxybenzaldehyde be strictly segregated from standard non-halogenated organic waste? The causality lies in the thermal degradation mechanics of halogens.

  • Prevention of Dioxin/Furan Formation: When multi-halogenated aromatics are incinerated at standard temperatures, they undergo thermal rearrangement to form highly toxic polychlorinated and polybrominated dibenzo-p-dioxins (PCDDs/PBDDs).

  • Incinerator Infrastructure Protection: Halogenated organic wastes must be routed to regulated hazardous waste incinerators[2]. Specifically, high-temperature rotary kiln incineration equipped with caustic scrubbing is required[3]. The scrubbers utilize sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂​) to neutralize the corrosive hydrobromic (HBr) and hydrochloric (HCl) acid gases generated during combustion.

  • Economic Compliance: Mixing this compound with non-halogenated waste taints the entire container, triggering the Total Organic Halogen (TOX) threshold and exponentially increasing disposal costs per liter[1].

Mechanism Molecule 5-Bromo-2-chloro- 4-methoxybenzaldehyde Combustion Thermal Oxidation (>1000°C) Molecule->Combustion O2 + Heat Gases Combustion Gases (CO2, H2O, HBr, HCl) Combustion->Gases Halogen Cleavage Scrubber Caustic Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Acid Gas Exhaust Salts Neutralized Salts (NaBr, NaCl) + H2O Scrubber->Salts Neutralization

Fig 1: Thermal destruction and caustic scrubbing mechanism for multi-halogenated organics.

Standard Operating Procedure (SOP): Step-by-Step Disposal

To ensure a self-validating workflow, follow these sequential steps when disposing of 5-Bromo-2-chloro-4-methoxybenzaldehyde.

Phase 1: Point-of-Generation Segregation
  • Identify the Waste State: Determine if the waste is an unused solid powder, contaminated labware (vials, spatulas), or dissolved in a reaction solvent (e.g., Dichloromethane, DMF).

  • Route Accordingly:

    • Route all liquid solutions into designated Halogenated Organic Waste carboys (typically color-coded green in many institutional guidelines)[2].

    • Place contaminated solid consumables into a designated Halogenated Solid Waste bin.

Phase 2: Containerization & Compatibility

Halogenated waste streams must be carefully managed to prevent unintended reactions in the Satellite Accumulation Area (SAA). Because 5-Bromo-2-chloro-4-methoxybenzaldehyde contains an aldehyde moiety lacking alpha-hydrogens, it is susceptible to the Cannizzaro reaction. If mixed with strong bases, it will undergo an exothermic disproportionation into the corresponding carboxylic acid and benzyl alcohol.

Table 2: Waste Compatibility Matrix

Waste StreamCompatibilityCausality / Consequence of Mixing
Halogenated Solvents (DCM, Chloroform)Highly Compatible Shared disposal pathway; safe to co-mingle in SAA.
Strong Oxidizers (Nitric Acid, Peroxides)Incompatible Aldehyde moiety can rapidly oxidize, causing exothermic reactions.
Strong Bases (NaOH, KOH solutions)Incompatible Induces exothermic Cannizzaro-type disproportionation.
  • Validation Check: Before sealing the SAA liquid waste container, verify that the pH of the waste mixture is neutral (pH 6-8) using indicator strips. This ensures no strong acids or bases have been inadvertently added to the organic stream.

Phase 3: EPA-Compliant Labeling

For academic and research laboratories operating under EPA Subpart K, containers must be explicitly labeled[4].

  • Attach a label reading "Unwanted Material" or "Hazardous Waste" .

  • Clearly identify the chemical class to alert emergency responders (e.g., "Halogenated Organic Solvents")[4].

  • List the specific constituents (e.g., 5-Bromo-2-chloro-4-methoxybenzaldehyde, 5%).

  • Record the accumulation start date.

Workflow Start Waste Generation (Solid or Solution) Decision Waste State? Start->Decision Solid Solid Waste (Contaminated PPE/Vials) Decision->Solid Powder/Consumables Liquid Liquid Waste (Reaction Solvent) Decision->Liquid Dissolved Mixture Halogenated Halogenated Organic Waste Stream Solid->Halogenated Liquid->Halogenated SAA Satellite Accumulation Area (Secondary Containment) Halogenated->SAA Label & Store TSDF Licensed TSDF (EPA RCRA Compliant) SAA->TSDF Transport

Fig 2: Laboratory waste routing and segregation workflow for halogenated compounds.

Spill Management & Decontamination Protocol

In the event of a solid powder spill on the benchtop or inside a fume hood, immediate and controlled action is required to prevent inhalation of the halogenated dust.

  • Isolate & Ventilate: Evacuate the immediate area and ensure fume hood ventilation is maximized. Causality: Prevents inhalation of airborne particulates before they settle.

  • Don PPE: Equip nitrile gloves, safety goggles, and a lab coat. For large spills outside a hood, an N95 or P100 particulate respirator is required.

  • Wet-Wiping (Do Not Dry Sweep): Dry sweeping aerosolizes the fine powder. Instead, slightly moisten a disposable wipe with a compatible solvent (e.g., isopropanol). Causality: Isopropanol solubilizes the organic compound better than water, ensuring complete removal without reacting with the aldehyde.

  • Decontaminate: Wipe the surface inward from the edges of the spill to prevent spreading.

  • Validation Check: After the initial cleanup, perform a final wipe using a clean, dark-colored solvent-soaked pad. Visually inspect the pad; if white powder residue is visible against the dark background, repeat the decontamination step.

  • Disposal: Place all cleanup materials into the designated Halogenated Solid Waste container.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Total Organic Halogens (TOX) Source: Pace Analytical URL:[Link]

  • Hazardous Waste Segregation Guide Source: Bucknell University Environmental Health & Safety URL:[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories (Subpart K) Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Handling

Personal protective equipment for handling 5-Bromo-2-chloro-4-methoxybenzaldehyde

Comprehensive Safety and Operational Guide: Handling 5-Bromo-2-chloro-4-methoxybenzaldehyde Executive Summary & Chemical Profile 5-Bromo-2-chloro-4-methoxybenzaldehyde is a highly reactive building block frequently utili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 5-Bromo-2-chloro-4-methoxybenzaldehyde

Executive Summary & Chemical Profile

5-Bromo-2-chloro-4-methoxybenzaldehyde is a highly reactive building block frequently utilized in pharmaceutical synthesis and drug development. As a multi-halogenated aromatic aldehyde, it presents specific handling challenges related to its electrophilic reactivity and lipophilicity. This guide provides a self-validating operational framework to ensure absolute safety, regulatory compliance, and logistical efficiency when handling this compound.

Table 1: Core Chemical Identity & Hazard Profile

Property / IdentifierValue / Classification
CAS Number 1033723-49-7
Molecular Formula C8H6BrClO2
Physical State Solid (Powder/Crystalline)
Primary GHS Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)

Mechanistic Risk Assessment

Understanding why a chemical is hazardous is the foundation of effective safety planning. Do not merely memorize the hazards; understand their chemical basis:

  • Electrophilic Reactivity: The unhindered aldehyde group is highly electrophilic. Upon contact with biological tissues (which are rich in nucleophilic amine and thiol groups), it can rapidly form Schiff bases, leading to severe localized sensitization, tissue damage, and irritation .

  • Lipophilicity & Penetration: The presence of bromine, chlorine, and a methoxy group on the benzene ring significantly increases the molecule's lipophilicity. If the compound is dissolved in an organic carrier solvent, this lipophilicity allows it to rapidly penetrate the lipid bilayer of human skin.

  • Aerosolization Hazard: As a dry solid, the primary logistical risk is the generation of respirable dust. Inhalation directly exposes the sensitive mucous membranes of the respiratory tract to the compound, triggering acute respiratory irritation (STOT SE 3).

Personal Protective Equipment (PPE) Matrix

PPE selection for halogenated benzaldehydes is not static; it is entirely dependent on the state of the chemical (solid vs. solution).

Table 2: State-Dependent PPE Matrix & Mechanistic Rationale

PPE CategorySolid Handling SpecificationSolution Handling SpecificationMechanistic Rationale
Gloves Nitrile (≥5 mil thickness)Solvent-dependent (e.g., Butyl for DCM)Pure liquid benzaldehydes and common organic solvents rapidly permeate thin nitrile (breakthrough < 10 mins) . If the solid is dissolved, the solvent acts as a carrier, pulling the halogenated compound through the glove matrix directly to the skin.
Eye Protection Snug-fitting safety gogglesSafety goggles + Face shieldThe aldehyde group causes severe eye irritation (H319). A face shield is mandatory for solutions to prevent capillary splash events during transfers.
Body Protection Flame-retardant lab coatFlame-retardant lab coat + Chemical apronProtects against the static-cling of the solid powder and bulk solvent splashes.
Respiratory N95/P3 (if outside hood)Handled strictly inside fume hoodSweeping or transferring dry halogenated aromatics generates airborne dust. Engineering controls (fume hoods) are prioritized over respirators.

Operational Plan & Handling Protocol

Every protocol described below is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are strictly met.

Phase 1: Environmental Verification

  • Activate Fume Hood: Turn on the chemical fume hood and ensure the sash is positioned at the designated operational height (typically 18 inches).

  • Validate Face Velocity: Check the digital anemometer monitor. Verify that the face velocity is stable between 80 and 120 feet per minute (fpm) (0.4–0.6 m/s) .

    • Self-Validation Check: If the velocity is <80 fpm, the hood will not adequately capture airborne dust. If >120 fpm, excessive turbulence will blow the lightweight powder out of the weigh boat. Abort the procedure if outside this range.

Phase 2: Weighing and Transfer

  • Static Mitigation: Wipe the exterior of the chemical container and the analytical balance with an anti-static cloth. Causality: Halogenated powders are highly prone to static cling, which causes uncontrolled dispersion and inaccurate mass readings.

  • Transfer: Using a grounded stainless-steel spatula, slowly transfer the 5-Bromo-2-chloro-4-methoxybenzaldehyde into a pre-tared, anti-static weigh boat.

  • Sealing: Immediately cap the source bottle. If transferring the weigh boat to a reaction flask outside the hood, place the weigh boat inside a secondary sealed container (e.g., a larger clean beaker covered with a watch glass) before moving it through the laboratory air.

Phase 3: Decontamination

  • Tool Cleaning: Rinse the stainless-steel spatula with acetone or ethyl acetate (solvents in which the compound is highly soluble) directly into a designated halogenated waste container.

  • Glove Inspection: Inspect gloves for any residual powder. Remove gloves using the pinch-and-pull method to avoid skin contact with the exterior, and wash hands immediately with soap and water.

Spill Response & Disposal Strategy

The response to a spill depends entirely on whether the compound is dry or dissolved.

  • Solid Spill Protocol:

    • Do not sweep. Sweeping dry halogenated benzaldehydes generates a massive plume of respirable dust.

    • Moisten an absorbent chemical wipe with water or a non-reactive solvent (like a heavy mineral oil) to suppress aerosolization.

    • Gently wipe the powder from the outside in.

    • Place the contaminated wipes into a sealed, labeled hazardous waste bag.

  • Solution Spill Protocol:

    • Deploy chemical absorbent pads rated for organic solvents over the spill.

    • Allow capillary action to absorb the liquid.

    • Clean the residual area with a compatible solvent (e.g., ethanol) to remove any lingering lipophilic residue.

  • Disposal: All waste containing 5-Bromo-2-chloro-4-methoxybenzaldehyde must be segregated strictly into Halogenated Organic Waste streams. Never mix with non-halogenated waste, as this complicates incineration and can lead to the formation of highly toxic dioxins during disposal.

Workflow Visualization

Workflow Start Handling 5-Bromo-2-chloro- 4-methoxybenzaldehyde Solid Solid State (Powder) Start->Solid Solution Dissolved in Solvent Start->Solution PPE_Solid PPE: Nitrile Gloves (≥5 mil) Safety Goggles, Lab Coat Solid->PPE_Solid Hood_Solid Engineering: Fume Hood (Face Velocity 80-120 fpm) Solid->Hood_Solid Spill Spill Response Protocol Solid->Spill PPE_Solvent PPE: Solvent-Specific Gloves (e.g., Butyl for DCM) Solution->PPE_Solvent Hood_Solvent Engineering: Fume Hood Splash Shield Recommended Solution->Hood_Solvent Solution->Spill Spill_Solid Solid Spill: Moisten & Wipe (No Sweeping) Spill->Spill_Solid Spill_Liquid Liquid Spill: Chemical Absorbent Pads Spill->Spill_Liquid

Figure 1: Decision matrix for PPE and spill response based on chemical state.

References

  • "Understanding Fume Hood Face Velocity Requirements", LOC Scientific. URL: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.